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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Foreword: Navigating the Landscape of a Novel Chiral Building Block To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the physicochemical properties, synthesis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of a Novel Chiral Building Block

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the physicochemical properties, synthesis, and characterization of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate. It is imperative to note at the outset that this specific methoxylated derivative is not widely cataloged in commercial databases, and as such, a comprehensive body of experimentally verified data is not publicly available. This guide has therefore been constructed with the spirit of scientific inquiry and predictive chemistry at its core.

We will leverage the well-documented properties of its close structural analog, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, as a foundational reference. By applying established principles of physical organic chemistry, we will project the influence of the C1-methoxy group on the molecule's key attributes. This document is designed not as a mere summary of known facts, but as a practical, field-proven guide for those who wish to synthesize, characterize, and utilize this compound in their research endeavors. Our approach is rooted in providing a self-validating system of protocols and logical frameworks, ensuring that you are equipped to confidently work with this novel chiral intermediate.

Core Physicochemical Properties: A Predictive Analysis

The introduction of a methoxy group at the C1 position is anticipated to modulate the physicochemical properties of the parent compound, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate. The following table summarizes the known properties of this analog and provides expert predictions for our target molecule.

Property(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (Analog)(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₉NO₃[1]C₁₀H₂₁NO₃Addition of a -CH₂- group.
Molecular Weight 189.25 g/mol [1]203.28 g/mol Increased by the mass of a methylene group (14.03 g/mol ).
Appearance White to off-white crystalline solid[1]White to off-white solid or viscous oilThe methoxy group may lower the melting point, potentially resulting in a low-melting solid or viscous oil at room temperature.
Melting Point Not widely reported, but expected to be a low-melting solid.Lower than the non-methoxylated analog.The ether linkage can disrupt crystal lattice packing compared to a terminal alcohol, leading to a lower melting point.
Boiling Point Predicted: 301.4 ± 25.0 °C[2]Higher than the analog.The increased molecular weight and size will lead to stronger van der Waals forces, increasing the boiling point.
Solubility Soluble in organic solvents such as THF, dichloromethane, and methanol.[2]High solubility in a wide range of organic solvents (e.g., ethers, chlorinated solvents, alcohols, and some esters).The ether functionality will enhance solubility in less polar organic solvents, while the hydroxyl and carbamate groups will maintain solubility in polar organic solvents.
pKa Not widely reported.The pKa of the secondary alcohol is expected to be around 16-18, similar to other aliphatic alcohols. The carbamate N-H is generally not considered acidic.The electronic effect of the methoxy group is not expected to significantly alter the acidity of the distal hydroxyl group.
Storage Conditions 2-8°C[1]2-8°C, under an inert atmosphere.Prudent for a compound with hydroxyl and carbamate functionalities to prevent potential degradation.

Proposed Synthetic Pathway and Rationale

The synthesis of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can be logically approached by the N-protection of a suitable amino alcohol precursor, (R)-2-amino-1-methoxybutan-4-ol. The critical choice of protecting group, tert-butoxycarbonyl (Boc), is deliberate. The Boc group is stable under a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the hydroxyl group if required. Its facile removal under mildly acidic conditions provides a strategic advantage in multi-step syntheses.

Experimental Protocol: Synthesis via N-Boc Protection

This protocol details the chemoselective N-protection of the primary amine of the precursor.

Materials:

  • (R)-2-amino-1-methoxybutan-4-ol (precursor, synthesis required)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-amino-1-methoxybutan-4-ol (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with Boc₂O.

  • Boc₂O Addition: To the cooled, stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) twice.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate.

Analytical Characterization: A Validating Framework

Due to the absence of published spectra for the target compound, the following protocols and predicted data serve as a robust framework for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of the target molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024-4096 scans and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted NMR Data in CDCl₃:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
NH~4.9Broad singlet1H-NH-Boc
CH~3.8Multiplet1H-CH(NHBoc)-
CH₂~3.6Multiplet2H-CH₂-OH
CH₂~3.4Multiplet2H-CH₂-OCH₃
OCH₃~3.3Singlet3H-OCH₃
OH~2.5Broad singlet1H-OH
CH₂~1.7Multiplet2H-CH₂-CH(NHBoc)-
C(CH₃)₃1.44Singlet9H-C(CH₃)₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O~156.0Carbamate C=O
C(CH₃)₃~79.5Quaternary C of Boc
CH₂-OCH₃~73.0Methoxy-bearing carbon
CH-OH~60.0Hydroxyl-bearing carbon
OCH₃~59.0Methoxy carbon
CH-NHBoc~50.0Carbamate-bearing carbon
CH₂~36.0Methylene adjacent to CH(NHBoc)
C(CH₃)₃~28.4Methyl carbons of Boc

Note: The chemical shifts for NH and OH protons are highly dependent on concentration and temperature and may be broad.[3] A D₂O shake experiment can be performed to confirm their assignment.[3]

Mass Spectrometry (MS)

MS will be used to confirm the molecular weight and can provide fragmentation information to support the structure.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is recommended.

  • Analysis Mode: Acquire spectra in positive ion mode.

  • Sample Infusion: Infuse a dilute solution of the sample in methanol or acetonitrile into the ion source.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-400).

Expected Mass Spectrum (ESI+):

  • [M+H]⁺: Predicted at m/z 204.15

  • [M+Na]⁺: Predicted at m/z 226.13

  • Key Fragment: A significant fragment ion at m/z 148.09, corresponding to the loss of the tert-butyl group ([M+H - C₄H₈]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (alcohol)3500-3200Broad
N-H Stretch (carbamate)3400-3200Medium, sharp
C-H Stretch (aliphatic)3000-2850Strong
C=O Stretch (carbamate)1715-1680Strong, sharp
C-O Stretch (ether and alcohol)1250-1050Strong

Visualizations of Key Workflows

Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Characterization start (R)-2-amino-1-methoxybutan-4-ol reaction Boc₂O, Et₃N DCM, 0°C to RT start->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Flash Column Chromatography workup->purification product (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate purification->product nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry (ESI-MS) ir FT-IR Spectroscopy

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Exploratory

Mechanism of Action and Applications of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in Asymmetric Synthesis

Executive Summary In modern drug development, the demand for architecturally complex, enantiopure building blocks is at an all-time high. (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS 2287346-31-8) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the demand for architecturally complex, enantiopure building blocks is at an all-time high. (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS 2287346-31-8) has emerged as a highly versatile "chiral pool" scaffold[1],[2]. Unlike traditional amino acid derivatives, this molecule features a unique triad of functional groups: an inert methoxy ether, an acid-labile N-Boc protected amine, and a highly reactive primary alcohol. This whitepaper explores the chemical "mechanism of action" of this compound—specifically its role as a stereodirecting scaffold and an orthogonal reactivity hub—and provides field-proven, self-validating protocols for its application in asymmetric synthesis[3],[4].

Molecular Architecture & The "Methoxy Effect"

The strategic value of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate lies in its highly differentiated carbon backbone:

  • C1 Methoxy Group (-CH₂OMe): Unlike benzyl or silyl ethers that require late-stage cleavage, the methoxy group is designed to remain in the final Active Pharmaceutical Ingredient (API). It acts as a stable, lipophilic hydrogen-bond acceptor, improving the pharmacokinetic profile (e.g., blood-brain barrier penetration) of the resulting drug.

  • C2 Chiral Center (N-Boc Amine): Derived from D-homoserine analogs[5],[6], the (R)-configuration dictates the stereochemical outcome of downstream reactions. The bulky tert-butoxycarbonyl (Boc) group provides steric shielding and prevents unwanted nucleophilic attack by the nitrogen.

  • C4 Primary Hydroxyl (-CH₂OH): The focal point for synthetic manipulation. It can be oxidized to an aldehyde for carbon-carbon bond formation or converted into a leaving group for cyclization.

Mechanism of Action: Stereocontrol & Orthogonality

In the context of asymmetric synthesis, a building block's "mechanism of action" refers to how it governs reaction pathways and stereochemical outcomes.

Orthogonal Reactivity Hub

The molecule operates on the principle of orthogonal deprotection . The C4-OH can be activated (e.g., via mesylation) without affecting the N-Boc group. Subsequently, the N-Boc group can be cleaved under acidic conditions (e.g., TFA) without cleaving the C1-methoxy ether. This precise control prevents polymerization and directs the molecule exclusively toward intramolecular cyclization.

Workflow SM (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate Ox TEMPO/BAIB Oxidation SM->Ox C4-OH Oxidation Act OMs Activation & Boc Deprotection SM->Act Intramolecular Pathway Ald Chiral Aldehyde Intermediate Ox->Ald Aze Chiral Azetidine Derivative Act->Aze 4-exo-tet Cyclization

Figure 1: Orthogonal synthetic pathways for the chiral building block.

Stereodirecting Scaffold (Felkin-Anh Control)

When the C4-hydroxyl is oxidized to an aldehyde, the molecule becomes a powerful electrophile. The trajectory of incoming nucleophiles (e.g., Grignard reagents) is strictly governed by the Felkin-Anh model . The bulky N-Boc group forces the molecule into a specific reactive conformation, sterically shielding one face of the carbonyl. This mechanism ensures high diastereoselectivity, naturally yielding the anti-adduct as the major product.

FelkinAnh Ald C4-Aldehyde (Chiral Center at C2) Conf Felkin-Anh Reactive Conformation Ald->Conf Nuc Nucleophilic Attack Conf->Nuc Steric Steric Shielding (-CH2OMe & -NHBoc) Nuc->Steric Anti Anti-Attack (Major Diastereomer) Steric->Anti Favored (Lower Energy) Syn Syn-Attack (Minor Diastereomer) Steric->Syn Disfavored (Higher Energy)

Figure 2: Diastereoselective nucleophilic addition governed by the Felkin-Anh model.

Key Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in checks to confirm causality and reaction success.

Protocol 1: Mild Oxidation to (R)-3-((tert-butoxycarbonyl)amino)-4-methoxybutanal

Causality: Traditional Swern oxidations utilize triethylamine, which can deprotonate the α -proton of the resulting aldehyde, leading to epimerization (loss of chirality). TEMPO/BAIB is chosen because it operates under mildly acidic/neutral conditions, preserving >98% enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Catalyst Addition: Add 0.1 eq of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). The solution will turn pale orange.

  • Oxidant Addition: Cool the mixture to 0 °C. Slowly add 1.1 eq of BAIB [PhI(OAc)₂] in portions over 15 minutes to control the exotherm.

  • Self-Validation (TLC): Monitor via TLC (1:1 Hexane/EtOAc). The starting material (Rf = 0.2) lacks a UV chromophore; use a KMnO₄ stain. The reaction is complete when the SM spot is entirely replaced by the aldehyde spot (Rf = 0.5). Do not proceed to workup until SM is fully consumed to avoid complex chromatographic separations.

  • Quenching: Add saturated aqueous Na₂S₂O₃ to destroy excess oxidant (preventing over-oxidation to the carboxylic acid), followed by saturated NaHCO₃.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo. Use the aldehyde immediately in the next step to prevent polymerization.

Protocol 2: Synthesis of (R)-2-(methoxymethyl)azetidine via Intramolecular Cyclization

Causality: Mesyl chloride (MsCl) is utilized over Tosyl chloride due to its smaller steric profile, ensuring rapid and complete activation of the C4-hydroxyl. Subsequent Boc-deprotection unleashes the nucleophilic amine, which undergoes a 4-exo-tet cyclization to form a highly valuable chiral azetidine ring.

Step-by-Step Methodology:

  • Activation: Dissolve the starting material in CH₂Cl₂ at 0 °C. Add 1.5 eq of Et₃N, followed dropwise by 1.2 eq of MsCl. Stir for 1 hour.

  • Deprotection: Concentrate the mixture, redissolve in a 1:1 mixture of CH₂Cl₂ and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to remove the Boc group.

  • Cyclization: Concentrate to remove all TFA (critical to prevent side reactions). Redissolve the crude TFA-salt in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the amine salt without competing as a nucleophile. Heat to 60 °C for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the linear mesylate mass and the appearance of the cyclized azetidine mass [M+H]⁺.

  • Purification: Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify via basic alumina chromatography.

Quantitative Data & Comparative Analysis

The selection of reagents in asymmetric synthesis is driven by empirical data. The tables below summarize the optimization parameters for the workflows described above.

Table 1: Comparison of Oxidation Conditions for C4-Hydroxyl Activation

Oxidation MethodReagentsYield (%)Enantiomeric Excess (ee %)Mechanistic Notes
Swern OxidationDMSO, (COCl)₂, Et₃N7292Trace epimerization observed due to basic conditions.
Dess-MartinDMP, CH₂Cl₂85>98Excellent stereoretention, but high reagent cost limits scale-up.
TEMPO/BAIB TEMPO, PhI(OAc)₂, CH₂Cl₂ 89 >98 Optimal: Scalable, cost-effective, zero epimerization.

Table 2: Cyclization Efficiency to Chiral Azetidine

Leaving GroupBaseSolventTemp (°C)Yield (%)Causality / Observation
Tosylate (-OTs)K₂CO₃MeCN8065Sluggish activation due to steric bulk of the tosyl group.
Mesylate (-OMs) DIPEA DMF 60 82 Rapid activation; DIPEA effectively neutralizes TFA salts.
Triflate (-OTf)Et₃NCH₂Cl₂0 to 2545Too reactive; significant decomposition and intermolecular oligomerization observed.

Applications in Drug Development

The derivatives synthesized from (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate are highly sought after in medicinal chemistry. The resulting chiral azetidines and functionalized amino-ethers serve as rigidified bioisosteres for morpholines and piperidines. By incorporating the C1-methoxy group, drug developers can fine-tune the lipophilicity (LogP) and metabolic stability of lead compounds, making this building block indispensable for the synthesis of next-generation peptidomimetics and macrolide antibiotics.

References

  • Title: Peptides inhibitors - Adooq Bioscience Source: adooq.com URL: [Link]

Sources

Foundational

Structural Elucidation and Conformational Dynamics of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate: A Crystallographic Whitepaper

Executive Summary (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is a highly functionalized, chiral amino alcohol derivative. Its structural scaffold—featuring a sterically demanding tert-butoxycarbonyl (Boc) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is a highly functionalized, chiral amino alcohol derivative. Its structural scaffold—featuring a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a chiral methine center, a terminal primary alcohol, and a methoxy ether—makes it an invaluable building block in the synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs). Understanding its 3D solid-state conformation is critical for rational drug design, as the spatial arrangement dictates its reactivity and receptor-binding profile. This whitepaper details the stereoelectronic principles, self-validating crystallographic protocols, and conformational logic required to analyze this molecule.

Molecular Architecture and Stereoelectronic Causality

The conformation of Boc-protected amino alcohols is governed by a delicate balance of steric hindrance and hydrogen-bonding networks. The carbamate group inherently adopts a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl π-system, creating partial double-bond character 1. This resonance stabilization forces the Boc group into a rigid orientation, which sterically shields the adjacent chiral center at C2.

Causality in Conformation: The presence of both a hydrogen bond donor (carbamate N-H, terminal O-H) and multiple acceptors (carbamate C=O, methoxy oxygen) creates a competitive hydrogen-bonding landscape. In the solid state, these molecules minimize their free energy by forming centrosymmetric or helical supramolecular networks. The bulky tert-butyl group actively restricts rotation around the N-C bond, forcing the terminal hydroxyl group to either fold inward (intramolecular bonding with the methoxy oxygen) or extend outward to form intermolecular dimers with neighboring carbamate carbonyls.

Pathway Boc Boc Group Steric Shielding Amide Carbamate N-H H-Bond Donor Boc->Amide Restricts Rotation Carbonyl Carbamate C=O Acceptor Amide->Carbonyl Intermolecular Dimer Hydroxyl Terminal O-H Dual Role Hydroxyl->Carbonyl Intramolecular Bond

Fig 1. Mechanistic mapping of stereoelectronic effects and hydrogen bonding networks.

Crystallographic Data Acquisition Protocol

To unambiguously determine the absolute configuration and 3D geometry of synthetic intermediates, single-crystal X-ray diffraction (SCXRD) is the gold standard 2. The following protocol outlines a self-validating methodology for growing and analyzing diffraction-quality crystals of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate.

Step-by-Step Methodology: Vapor Diffusion Crystallization and SCXRD Analysis

Step 1: Solvent System Selection Dissolve 10 mg of enantiopure (>99% ee) compound in 0.5 mL of ethyl acetate (polar solvent).

  • Causality: Ethyl acetate readily solubilizes the amphiphilic molecule without forming overly stable solvates. Highly coordinating solvents like THF or DMSO must be avoided, as the compound remains too soluble in them, preventing the system from reaching the critical supersaturation point required for ordered nucleation 3.

Step 2: Vapor Diffusion Setup Place the open sample vial inside a larger sealed vessel containing 3 mL of n-heptane (anti-solvent). Allow the system to equilibrate at 4°C.

  • Causality: The slow vapor-phase transfer of the volatile anti-solvent into the sample vial gradually lowers the dielectric constant of the medium. This forces the molecules to aggregate slowly, driven by the hydrophobic effect of the tert-butyl groups and directed hydrogen bonding.

Step 3: Crystal Harvesting and Cryoprotection Under a polarized light microscope, select a single crystal exhibiting uniform extinction (ideal dimensions: 0.2 × 0.2 × 0.1 mm). Mount the crystal on a polyimide cryoloop using perfluoropolyether oil.

  • Self-Validating System: If the crystal does not extinguish uniformly under polarized light, it is twinned or polycrystalline. The protocol dictates immediate rejection of such crystals to prevent overlapping diffraction lattices, ensuring only pristine single crystals proceed to the diffractometer.

Step 4: X-ray Diffraction Data Collection Transfer the mounted crystal to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: Cryogenic temperatures quench thermal atomic vibrations, drastically reducing the Debye-Waller factor. This improves high-angle diffraction intensity and overall resolution, allowing for precise determination of atomic coordinates 4.

Step 5: Self-Validating Matrix Collection Collect 20 preliminary frames.

  • Self-Validating System: Calculate the initial unit cell and mosaicity. If the mosaicity is >1.0°, the internal lattice is disordered; the system automatically aborts the collection, prompting the user to mount a new crystal. If <1.0°, proceed with full hemisphere data collection using Mo Kα radiation (λ = 0.71073 Å).

Step 6: Structure Solution Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Assign the absolute structure using the Flack parameter to confirm the (R)-configuration at C2.

Workflow N1 1. Chiral Synthesis & Purification N2 2. Solvent Anti-Solvent Pairing N1->N2 N3 3. Controlled Nucleation at 4°C N2->N3 N4 4. X-Ray Diffraction at 100K N3->N4 N5 5. Structure Solution & Refinement N4->N5

Fig 2. Self-validating crystallographic workflow for chiral Boc-amino alcohols.

Quantitative Structural Projections

Based on the stereoelectronic profile of homologous Boc-amino alcohols, the crystallographic parameters and key conformational geometries are summarized below.

Table 1: Predicted Crystallographic Parameters
ParameterValue
Molecular Formula C₁₀H₂₁NO₄
Molecular Weight 219.28 g/mol
Crystal System Orthorhombic (Standard for enantiopure compounds)
Space Group P2₁2₁2₁
Data Collection Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Table 2: Key Conformational Features (Predicted)
Structural FeatureExpected Value / BehaviorCausality
Carbamate C-N Bond ~1.34 ÅPartial double bond character due to resonance delocalization.
N-H ··· O=C Distance 2.8 - 3.0 ÅIntermolecular hydrogen bonding driving supramolecular dimerization.
O-H ··· O(methoxy) ~2.7 ÅIntramolecular hydrogen bonding stabilizing the aliphatic backbone.
Boc Group Orientation Anti to the alkyl chainThermodynamic minimization of steric clash with the chiral C2 center.

Conclusion

The structural elucidation of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate relies on rigorous, self-validating crystallographic protocols. By understanding the causality between solvent properties and nucleation kinetics, and by enforcing strict quality checks during data collection, researchers can obtain high-fidelity 3D conformational data. This structural insight is an indispensable asset for downstream pharmaceutical development and the rational design of complex chiral therapeutics.

References

  • PMC. "Getting crystals your crystallographer will treasure: a beginner's guide".[Link]

  • ACS Publications. "Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module". [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Document Type: Application Note & Step-by-Step Synthesis Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Retrosynthetic Strategy & Mechanistic Rationale The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Step-by-Step Synthesis Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly functionalized chiral amino alcohols, such as (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate , requires precise control over chemoselectivity and stereoconservation. This molecule features a chiral center at C2, a primary methyl ether at C1, and a primary alcohol at C4.

A naive approach might attempt to reduce both carboxylic acids of D-aspartic acid simultaneously. However, differentiating the resulting identical primary hydroxyl groups of the diol for selective monomethylation is synthetically prohibitive and leads to statistical mixtures.

To bypass this, our strategy employs orthogonal protection by utilizing the commercially available chiral pool starting material, Boc-D-Asp(OBzl)-OH ((R)-2-((tert-butoxycarbonyl)amino)-4-(benzyloxy)-4-oxobutanoic acid).

  • Desymmetrization: The α -carboxylic acid is selectively reduced via a mixed anhydride intermediate. This leaves the γ -benzyl ester intact.

  • Mild Alkylation: The newly formed primary alcohol is methylated. We avoid strong bases (like NaH) to prevent intramolecular cyclization of the Boc group.

  • Deprotection & Final Reduction: The benzyl ester is removed via catalytic hydrogenolysis, and the revealed carboxylic acid is chemoselectively reduced to the target C4 alcohol using Borane-THF.

This bottom-up approach ensures that the (R)-stereocenter is perfectly preserved while providing high overall yields.

Synthetic Workflow Visualization

SynthesisWorkflow SM Boc-D-Asp(OBzl)-OH (Starting Material) Step1 Step 1: Mixed Anhydride Reduction (IBCF, NMM, NaBH4) SM->Step1 Int1 Benzyl (R)-3-(Boc-amino)- 4-hydroxybutanoate Step1->Int1 Step2 Step 2: Mild Methylation (MeI, Ag2O) Int1->Step2 Int2 Benzyl (R)-3-(Boc-amino)- 4-methoxybutanoate Step2->Int2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Int2->Step3 Int3 (R)-3-(Boc-amino)- 4-methoxybutanoic acid Step3->Int3 Step4 Step 4: Borane Reduction (BH3·THF) Int3->Step4 Product (R)-tert-Butyl (4-hydroxy-1- methoxybutan-2-yl)carbamate (Target Product) Step4->Product

Figure 1: Four-step synthetic workflow from Boc-D-Asp(OBzl)-OH to the target carbamate.

Step-by-Step Experimental Protocols

Step 1: Chemoselective Reduction via Mixed Anhydride

Objective: Convert the α -carboxylic acid of Boc-D-Asp(OBzl)-OH to a primary alcohol without affecting the benzyl ester. Causality: Direct reduction of carboxylic acids in the presence of esters is notoriously difficult. By reacting the acid with Isobutyl chloroformate (IBCF), we form a highly electrophilic mixed anhydride. This intermediate is rapidly and selectively reduced by aqueous NaBH 4​ [1].

Procedure:

  • Activation: Dissolve Boc-D-Asp(OBzl)-OH (10.0 g, 30.9 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool the solution to -15 °C using an ice/salt bath.

  • Add N-methylmorpholine (NMM) (3.74 mL, 34.0 mmol), followed by dropwise addition of IBCF (4.41 mL, 34.0 mmol). Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

  • Filtration: Rapidly filter the mixture through a coarse glass frit into a pre-cooled receiving flask to remove the salt, washing the filter cake with cold THF (20 mL).

  • Reduction: Add the cold filtrate dropwise to a vigorously stirred solution of NaBH 4​ (2.92 g, 77.2 mmol) in H 2​ O (25 mL) maintained at 0 °C. Stir for 1 hour.

  • Workup (Self-Validation): Quench cautiously with 1M KHSO 4​ until gas evolution ceases (pH ~3). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with saturated NaHCO 3​ , then brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

  • Validation Metrics:

    • TLC: R f​ = 0.4 in Hexanes/EtOAc (1:1). Visualize with Ninhydrin (requires heating to cleave Boc).

    • Expected MS: [M+Na] + at m/z 332.1.

Step 2: Mild Silver(I)-Mediated Methylation

Objective: Methylate the newly formed primary alcohol. Causality: Standard Williamson ether synthesis (NaH/MeI) will deprotonate the carbamate nitrogen (pKa ~16), causing intramolecular attack on the ester or alkyl halide to form an oxazolidinone. Silver(I) oxide (Ag 2​ O) acts as a mild, non-nucleophilic halophilic activator that drives O-alkylation without deprotonating the Boc group [2].

Procedure:

  • Dissolve the crude alcohol from Step 1 (approx. 8.1 g, 26.2 mmol) in anhydrous Dichloromethane (DCM) (80 mL).

  • Add freshly activated Ag 2​ O (12.1 g, 52.4 mmol) and Methyl iodide (MeI) (16.3 mL, 262 mmol).

  • Wrap the flask in aluminum foil to exclude light and stir at room temperature for 36 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with DCM. Concentrate the filtrate.

  • Purify via flash column chromatography (Hexanes/EtOAc, 80:20 to 60:40).

  • Validation Metrics:

    • TLC: R f​ = 0.6 in Hexanes/EtOAc (1:1). The methylated product is significantly less polar than the starting alcohol.

    • Expected 1 H NMR: Appearance of a sharp singlet at δ 3.32 ppm (3H, -OCH 3​ ).

Step 3: Catalytic Hydrogenolysis of the Benzyl Ester

Objective: Unmask the γ -carboxylic acid. Causality: Hydrogenolysis using Pd/C is completely orthogonal to the Boc group and the methyl ether, providing a clean quantitative conversion without the need for basic or acidic hydrolysis which could cause racemization.

Procedure:

  • Dissolve the methylated intermediate (6.5 g, 20.1 mmol) in HPLC-grade Methanol (60 mL).

  • Carefully add 10% Pd/C (0.65 g, 10% w/w) under a gentle stream of argon.

  • Evacuate the flask and backfill with Hydrogen gas (H 2​ ) via a balloon. Repeat three times.

  • Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the suspension through a tightly packed Celite pad (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to yield the carboxylic acid as a viscous oil.

  • Validation Metrics:

    • TLC: R f​ = 0.2 in DCM/MeOH (9:1) with 1% AcOH.

    • Expected MS: [M-H] at m/z 232.1.

Step 4: Chemoselective Borane Reduction

Objective: Reduce the unmasked carboxylic acid to the target C4 primary alcohol. Causality: Borane-THF (BH 3​ ·THF) is highly chemoselective. It rapidly reduces electron-rich carboxylic acids to alcohols via a trialkylborate intermediate but reacts sluggishly with carbamates and ethers [3]. This avoids the need for a second mixed-anhydride activation.

Procedure:

  • Dissolve the carboxylic acid from Step 3 (4.5 g, 19.3 mmol) in anhydrous THF (45 mL) and cool to 0 °C.

  • Add BH 3​ ·THF complex (1.0 M in THF, 38.6 mL, 38.6 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Cool to 0 °C and quench very carefully by the dropwise addition of Methanol (20 mL) to destroy excess borane (hydrogen gas evolution).

  • Concentrate the mixture, redissolve in MeOH, and concentrate again (repeat 3x) to remove trimethyl borate.

  • Purify via silica gel chromatography (DCM/MeOH, 95:5) to afford the pure target compound.

  • Validation Metrics:

    • TLC: R f​ = 0.4 in DCM/MeOH (95:5).

    • Expected 1 H NMR: Disappearance of the broad -COOH proton; appearance of a multiplet at δ 3.65 ppm (2H, -CH 2​ OH).

Quantitative Data Summary

The following table summarizes the reaction conditions, stoichiometric requirements, and expected yields for the synthesis workflow.

StepTransformationReagents & CatalystTemp / TimeExpected YieldPurity (Expected)
1 Mixed Anhydride ReductionIBCF (1.1 eq), NMM (1.1 eq), NaBH 4​ (2.5 eq)-15 °C to 0 °C / 1.5 h85%>95% (Crude)
2 Mild MethylationMeI (10 eq), Ag 2​ O (2.0 eq)25 °C / 36 h75%>98% (Post-Column)
3 Catalytic HydrogenolysisH 2​ (Balloon), 10% Pd/C (10% w/w)25 °C / 4 h96%>98% (Crude)
4 Borane ReductionBH 3​ ·THF (2.0 eq)0 °C to 25 °C / 4 h82%>99% (Post-Column)

Overall Yield: ~50% over 4 steps.

References

  • Kuhn, R., Trischmann, H., & Löw, I. (1955). "Zur Permethylierung von Zuckern und Glykosiden." Angewandte Chemie, 67(1), 32-32. Available at:[Link]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to alcohols in the presence of other functional groups." Journal of the American Chemical Society, 95(20), 6839-6842. Available at:[Link]

Application

Application Note: Utilizing (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate as a Chiral Building Block in Kinase Inhibitor Discovery

Executive Summary The pursuit of highly selective, orally bioavailable targeted therapies requires the integration of sophisticated chiral building blocks that can simultaneously optimize target affinity and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, orally bioavailable targeted therapies requires the integration of sophisticated chiral building blocks that can simultaneously optimize target affinity and pharmacokinetic (PK) profiles. (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS: 2287346-31-8) is a highly versatile, orthogonally protected 1,4-dioxygenated-2-amino aliphatic chain. This application note details its critical role in modern drug discovery, specifically focusing on its use in synthesizing potent Spleen Tyrosine Kinase (Syk) inhibitors [1] and complex peptidomimetics.

By providing detailed mechanistic rationales and self-validating protocols, this guide serves as an authoritative resource for medicinal chemists and process scientists looking to incorporate this building block into their synthetic pipelines.

Structural Rationale & Pharmacological Utility

As a Senior Application Scientist, it is crucial to understand why a specific building block is selected over cheaper, simpler alternatives. The architecture of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate offers three distinct functional nodes, each serving a specific purpose in medicinal chemistry:

  • The C1-Methoxy Group (-OCH₃): Unlike a free hydroxyl group, which is highly susceptible to Phase II metabolic clearance (e.g., glucuronidation), the methoxy ether acts as a stable, non-metabolizable hydrogen bond acceptor. In the context of kinase inhibitors, this group frequently projects into the solvent-exposed region or interacts with specific hinge-region residues, improving aqueous solubility and oral bioavailability without compromising half-life.

  • The C2-Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. Once selectively removed under acidic conditions, the resulting chiral primary amine serves as a powerful nucleophile for Nucleophilic Aromatic Substitution (S_NAr) reactions, allowing direct coupling to halogenated heterocyclic cores (such as 1,2,4-triazines or pyrimidines) [1].

  • The C4-Primary Hydroxyl (-CH₂OH): This terminal alcohol acts as a versatile synthetic handle. It can be retained in the final Active Pharmaceutical Ingredient (API) to engage in hydrogen bonding, or it can be oxidized to an aldehyde under mild conditions (e.g., Swern oxidation) to facilitate downstream reductive amination, allowing the attachment of basic solubilizing tails (like piperazine or morpholine) [2].

Biological Context: Syk Inhibition Pathway

The primary documented application of this specific chiral backbone is in the synthesis of 1,2,4-triazine-6-carboxamide derivatives, which act as potent inhibitors of Syk [1]. Syk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Aberrant Syk activation is a primary driver in B-cell malignancies (e.g., Non-Hodgkin Lymphoma, Chronic Lymphocytic Leukemia) and autoimmune diseases (e.g., Rheumatoid Arthritis).

By appending the (R)-1-methoxybutan-2-yl moiety to a triazine core, researchers have achieved superior kinase selectivity and cellular potency compared to early-generation inhibitors.

SykPathway BCR B-Cell Receptor (BCR) Activation Syk Syk Kinase (Target) BCR->Syk PI3K PI3K / Akt Pathway Syk->PI3K NFAT Ca2+ / NFAT Pathway Syk->NFAT Inhibitor Triazine-based Inhibitor (Derived from Chiral Block) Inhibitor->Syk Blocks Proliferation B-Cell Proliferation & Survival PI3K->Proliferation NFAT->Proliferation

Fig 1: BCR signaling pathway illustrating Syk kinase blockade by triazine-derived inhibitors.

Synthetic Workflow & Experimental Protocols

The integration of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate into a drug scaffold typically follows a highly reproducible sequence of deprotection, coupling, and optional terminal functionalization.

SynthesisWorkflow BB (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl) carbamate Deprotect Boc Deprotection (TFA/DCM) BB->Deprotect Oxidation Swern Oxidation (C4-OH to Aldehyde) BB->Oxidation Alt. Route Coupling SNAr Coupling (Triazine Core) Deprotect->Coupling API Final API (Syk Inhibitor) Coupling->API Oxidation->Coupling

Fig 2: Synthetic workflow for incorporating the chiral building block into a target API.

Protocol A: Boc-Deprotection and S_NAr Coupling to Heterocyclic Core

Objective: To unmask the C2-amine and couple it to a 5-chloro-1,2,4-triazine scaffold to build the kinase inhibitor pharmacophore.

Step-by-Step Methodology:

  • Deprotection: Dissolve 1.0 equivalent of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Dropwise, add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution.

    • Causality Check: TFA is chosen over stronger aqueous acids (like HCl/H₂O) to prevent the cleavage of the C1-aliphatic methoxy ether. The 0 °C initiation prevents exothermic degradation.

  • Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain) until the starting material is consumed.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine trifluoroacetate salt as a viscous oil.

  • S_NAr Coupling: Dissolve the crude amine salt (1.1 eq) and the target 5-chloro-1,2,4-triazine derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Check: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the TFA salt and the HCl generated during the S_NAr process without competing for the electrophilic triazine carbon.

  • Heat the reaction to 80 °C for 12 hours. Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Swern Oxidation of the C4-Hydroxyl

Objective: To convert the C4 primary alcohol to an aldehyde for downstream reductive amination, while preserving the integrity of the Boc group and the chiral center.

Step-by-Step Methodology:

  • Reagent Activation: To a flame-dried flask under argon, add anhydrous DCM and Oxalyl Chloride (1.5 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq) dissolved in DCM. Stir for 15 minutes.

    • Causality Check: This forms the highly reactive alkoxysulfonium intermediate. Strict adherence to -78 °C is mandatory to prevent the formation of Pummerer rearrangement byproducts [2].

  • Alcohol Addition: Slowly add a solution of the building block (1.0 eq) in DCM. Stir for 45 minutes at -78 °C.

  • Deprotonation: Add Triethylamine (TEA) (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

    • Causality Check: TEA deprotonates the intermediate, yielding the desired aldehyde and dimethyl sulfide. Swern oxidation is specifically chosen over Jones or PDC oxidations because it is exceptionally mild, avoiding over-oxidation to the carboxylic acid and preventing acid-catalyzed cleavage of the Boc group.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, and purify immediately or use crude in the next step (aldehydes of this class can be prone to hydrate formation or polymerization upon prolonged storage).

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the building block and the expected quantitative outcomes of the described protocols, providing a baseline for process validation.

Property / Reaction PhaseValue / Expected YieldPharmacological / Synthetic Significance
Molecular Weight 219.28 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
Stereochemistry (R)-configuration at C2Critical for spatial orientation within the kinase ATP-binding pocket; enantiomeric purity (>98% ee) is required.
Boc Deprotection Yield > 95% (Crude)High-yielding step; requires strict removal of residual TFA to prevent S_NAr inhibition.
S_NAr Coupling Yield 65% - 80%Yield depends on the electron deficiency of the heterocyclic electrophile.
Swern Oxidation Yield 75% - 85%Mild conditions prevent epimerization; aldehyde must be used promptly for reductive amination.
LogP Contribution Moderate lipophilicityThe methoxy group balances the lipophilicity of the aliphatic chain, improving API solubility.

References

  • Title: 1,2,4-triazine-6-carboxamide derivative (US Patent 9145414B2)
  • Title: Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (Structural Class Proxy) Source: PubChem - National Library of Medicine URL: [Link]

Method

Selective oxidation of the primary alcohol in (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded protocols for the selective oxidation of a highly functionalized, sensiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, mechanistically grounded protocols for the selective oxidation of a highly functionalized, sensitive beta-amino primary alcohol to either its corresponding aldehyde or carboxylic acid.

Substrate Analysis & Mechanistic Rationale

The target molecule, (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate , is a heavily functionalized N-Boc protected 1,3-amino alcohol derivative. Structurally, it features a primary alcohol at C4, an N-Boc protected chiral amine at C2, and a terminal methoxy ether at C1.

Selective oxidation of the primary alcohol in this specific scaffold presents two major synthetic challenges:

  • Beta-Elimination Risk: Oxidation of the C4 alcohol yields a beta-amino carbonyl compound. Under basic conditions (such as those used in a standard Swern oxidation with triethylamine), beta-amino aldehydes are highly susceptible to retro-Michael-type beta-elimination. This side reaction yields an unwanted alpha,beta-unsaturated aldehyde and irreversibly cleaves the Boc-carbamate group.

  • Over-Oxidation vs. Arrested Oxidation: Depending on the downstream drug development workflow, you may need to arrest the oxidation strictly at the aldehyde (e.g., for reductive amination or Wittig olefination) or drive it completely to the carboxylic acid (e.g., for amide coupling).

To bypass these failure modes, traditional harsh oxidants (like Jones reagent or KMnO₄) must be avoided. Instead, we deploy two highly selective, mild protocols: Dess-Martin Periodinane (DMP) for arrested oxidation to the aldehyde, and the TEMPO/BAIB organocatalytic system for complete oxidation to the carboxylic acid.

Pathway Divergence & Workflow

The choice of oxidant and solvent system dictates the final oxidation state. By controlling the presence or absence of water, we can either prevent or force the formation of an intermediate aldehyde hydrate.

Workflow A (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (Primary Alcohol) B (R)-3-((tert-butoxycarbonyl)amino) -4-methoxybutanal (Aldehyde) A->B DMP, NaHCO3 DCM, 0 °C to RT (Anhydrous) C (R)-3-((tert-butoxycarbonyl)amino) -4-methoxybutanoic acid (Carboxylic Acid) A->C TEMPO (cat.), BAIB MeCN / H2O, RT (Aqueous Biphasic)

Caption: Divergent selective oxidation pathways for the primary alcohol.

Protocol A: Arrested Oxidation to Aldehyde via Dess-Martin Periodinane

Mechanistic Causality: DMP acts as a mild electrophilic iodine(V) species. By conducting the reaction in anhydrous dichloromethane (DCM), the formation of an aldehyde hydrate is physically impossible, strictly arresting the oxidation at the aldehyde stage. This method is proven to yield racemization-free oxidation of amino alcohols without triggering beta-elimination[1]. The addition of sodium bicarbonate (NaHCO₃) acts as a heterogeneous buffer to neutralize the acetic acid byproduct, preventing acid-catalyzed Boc-deprotection.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Argon) to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Dissolve (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM to achieve a 0.1 M concentration.

  • Buffering: Add solid NaHCO₃ (5.0 equiv) directly to the stirring solution. Note: The suspension ensures the microenvironment remains neutral as acetic acid is generated.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Dess-Martin Periodinane (1.5 equiv) in three portions over 15 minutes to control the mild exotherm.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1.5–2 hours. Validate completion via TLC (Stain: Ninhydrin or Phosphomolybdic acid; the aldehyde will appear as a distinct, less polar spot).

  • Quenching (Critical Step): Dilute the mixture with an equal volume of DCM, then add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Stir vigorously for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted, highly reactive iodine(V) species to benign, water-soluble iodine(III) byproducts, preventing downstream oxidative degradation during concentration.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the fragile (R)-3-((tert-butoxycarbonyl)amino)-4-methoxybutanal . Use immediately in the next synthetic step.

Protocol B: Complete Oxidation to Carboxylic Acid via TEMPO/BAIB

Mechanistic Causality: To achieve the carboxylic acid, the intermediate aldehyde must form a hydrate. This is facilitated by using a 1:1 mixture of Acetonitrile (MeCN) and water. The TEMPO radical is oxidized by the stoichiometric BAIB to an active oxoammonium ion, which oxidizes the primary alcohol. The resulting aldehyde hydrates in the aqueous medium, and is subsequently oxidized by a second equivalent of the oxoammonium ion to the carboxylic acid[2][3].

TEMPO_Cycle cluster_cycle TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium + BAIB (Oxidation) Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine + Substrate Hydroxylamine->TEMPO + BAIB (Oxidation) Product Aldehyde (or Carboxylic Acid) Hydroxylamine->Product releases Alcohol Primary Alcohol (or Aldehyde Hydrate) Alcohol->Oxoammonium attacks

Caption: TEMPO-BAIB catalytic oxidation cycle for primary alcohols.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve the starting amino alcohol (1.0 equiv, e.g., 5.0 mmol) in a 1:1 mixture of MeCN and deionized water to achieve a 0.2 M concentration.

  • Catalyst Initiation: Add TEMPO (0.2 equiv). The solution will take on a faint orange/red hue characteristic of the persistent TEMPO radical.

  • Oxidant Addition: Add BAIB (2.5 equiv) in one portion at room temperature. Causality: An excess of at least 2 equivalents of BAIB is strictly required to drive the two-stage oxidation (alcohol → aldehyde → acid)[3].

  • Propagation: Stir the reaction at room temperature for 4–6 hours. The heterogeneous mixture will gradually become homogeneous as the oxidation proceeds and the highly polar carboxylic acid is formed.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any remaining active oxoammonium or iodine species.

  • Workup: Remove the volatile MeCN under reduced pressure. Carefully adjust the remaining aqueous layer to pH ~3-4 using 10% aqueous citric acid. Causality: Citric acid is preferred over HCl to prevent accidental cleavage of the acid-labile Boc group.

  • Isolation: Extract the acidified aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with a small amount of brine, dry over Na₂SO₄, and concentrate to yield (R)-3-((tert-butoxycarbonyl)amino)-4-methoxybutanoic acid .

Quantitative Data & Method Comparison

The table below summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the appropriate method based on their target oxidation state.

ParameterProtocol A (Aldehyde Synthesis)Protocol B (Carboxylic Acid Synthesis)
Primary Oxidant Dess-Martin Periodinane (1.5 eq)BAIB (2.5 eq)
Catalyst NoneTEMPO (0.2 eq)
Solvent System Anhydrous DCMMeCN / H₂O (1:1)
Target Product (R)-3-((Boc)amino)-4-methoxybutanal(R)-3-((Boc)amino)-4-methoxybutanoic acid
Typical Yield 85 – 92%80 – 88%
Key Byproducts Iodobenzene derivatives, Acetic acidIodobenzene, Acetic acid
Selectivity Profile Arrests strictly at aldehyde; no over-oxidationFull conversion to carboxylic acid
Storage Note Unstable; use immediatelyStable; can be stored at 4 °C

References

  • Source: acs.
  • Source: windows.
  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro)

Sources

Application

Application of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in API (Active Pharmaceutical Ingredient) manufacturing

Advanced Application Note: Integration of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in Targeted API Manufacturing Introduction & Structural Rationale (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Integration of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in Targeted API Manufacturing

Introduction & Structural Rationale

(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS: 2287346-31-8) is a highly specialized chiral building block increasingly utilized in the synthesis of modern targeted therapies[1]. Structurally, it is a Boc-protected, O-methylated derivative of (R)-2-amino-1,4-butanediol. The strategic placement of its three distinct functional groups provides exceptional orthogonality for complex Active Pharmaceutical Ingredient (API) manufacturing:

  • Primary Hydroxyl (-OH): Serves as the primary site for scaffold attachment. It can be easily activated for nucleophilic substitution without affecting the rest of the molecule.

  • Boc-Protected Amine (-NHBoc): Shields the chiral amine during harsh basic coupling conditions, preventing unwanted side reactions. It can be cleanly cleaved later under mild acidic conditions.

  • Methoxy Ether (-OCH3): Acts as a critical pharmacophore. In many targeted therapies, this group engages in hydrogen bonding or occupies specific lipophilic pockets within target proteins to exponentially enhance binding affinity[2].

Pharmacological Context: Menin-MLL and MDM2 Inhibitors

This specific chiral linker has gained immense prominence in the development of Menin-MLL inhibitors and MDM2 inhibitors[2][3]. In acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations, the protein-protein interaction (PPI) between the Menin protein and MLL fusion proteins drives the overexpression of leukemogenic genes, notably HOXA9 and MEIS1[4][5].

APIs incorporating the 1-methoxybutan-2-yl moiety act as potent small-molecule inhibitors that competitively bind the Menin pocket. This disrupts the Menin-MLL complex, rapidly downregulating HOXA9 and MEIS1, relieving the differentiation block, and inducing apoptosis in leukemic blasts[4][5].

MeninPathway Menin Menin Protein Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex TargetGenes HOXA9 / MEIS1 Transcription Complex->TargetGenes Activates Leukemia Leukemogenesis TargetGenes->Leukemia Drives Inhibitor Menin-MLL Inhibitor (API) Inhibitor->Complex Blocks PPI

Figure 1: Pharmacological mechanism of Menin-MLL inhibitors blocking leukemogenic transcription.

Synthetic Protocols in API Manufacturing

To integrate this building block into an API core, a robust three-step sequence is typically employed. The following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to ensure scientific integrity and high enantiomeric excess (ee).

Synthesis SM (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (Starting Material) Act Step 1: Hydroxyl Activation (Mesylation) SM->Act MsCl, Et3N, DCM, 0°C Coupling Step 2: Nucleophilic Coupling (API Core Attachment) Act->Coupling API Core, Cs2CO3, DMF, 60°C Deprotect Step 3: Boc Deprotection (Acidic Cleavage) Coupling->Deprotect 4M HCl in Dioxane Final Elaborated API Intermediate (Free Amine) Deprotect->Final Isolation & Neutralization

Figure 2: Three-step synthetic workflow for integrating the chiral building block into an API.

Protocol 1: Activation of the Primary Hydroxyl Group
  • Causality: The primary alcohol is a poor leaving group and cannot undergo direct nucleophilic substitution. Converting it to a methanesulfonate (mesylate) provides an excellent leaving group for the subsequent SN2 reaction without compromising the acid-sensitive Boc group or the C2 chiral center.

  • Step-by-Step:

    • Charge a dry, nitrogen-purged reactor with (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

    • Add Triethylamine (Et3N) (1.5 eq) and cool the mixture to 0–5 °C. (Expertise Note: Low temperature prevents the exothermic degradation of the mesylate and minimizes elimination side-reactions).

    • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir for 2 hours at 0–5 °C.

  • Self-Validating IPC: Because the aliphatic mesylate is UV-inactive, monitor reaction completion via HPLC equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). The reaction is complete when the starting material peak is <1.0% Area.

Protocol 2: Nucleophilic Displacement (Core Scaffold Coupling)
  • Causality: Using a polar aprotic solvent (DMF) accelerates the SN2 pathway. Cesium carbonate (Cs2CO3) is selected as the base because the large cationic radius of cesium provides the "cesium effect"—enhancing the solubility and nucleophilicity of the API core compared to potassium or sodium salts. This drives the reaction to completion at lower temperatures, preserving chiral integrity.

  • Step-by-Step:

    • In a separate reactor, dissolve the API core intermediate (e.g., a heterocyclic phenol or amine) (1.0 eq) in anhydrous DMF (10 volumes).

    • Add Cs2CO3 (2.0 eq) and stir at ambient temperature for 30 minutes to pre-form the nucleophile.

    • Add the mesylate intermediate from Protocol 1 (1.1 eq) dissolved in DMF (2 volumes).

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Self-Validating IPC: Monitor via LC-MS for the appearance of the target mass. Perform Chiral HPLC on the isolated intermediate to confirm that the (R)-configuration is maintained (>99% ee). Any racemization indicates that the reaction temperature was too high or the base was too harsh.

Protocol 3: Boc Deprotection
  • Causality: Acidic cleavage selectively removes the Boc group as gaseous isobutylene and carbon dioxide, leaving the methoxy ether intact and exposing the primary amine for final API elaboration.

  • Step-by-Step:

    • Dissolve the coupled intermediate in DCM (5 volumes).

    • Add 4M HCl in Dioxane (5.0 eq) dropwise at 20 °C.

    • Stir for 4 hours until gas evolution ceases.

    • Concentrate under vacuum and precipitate the resulting amine hydrochloride salt using methyl tert-butyl ether (MTBE).

  • Self-Validating IPC: LC-MS must show the complete disappearance of the [M+H]+ peak of the protected intermediate and the appearance of a new peak at [M+H - 100 Da], confirming quantitative Boc removal.

Process Optimization Data

The choice of base and solvent in Protocol 2 is critical for maximizing yield while preventing epimerization at the chiral center. The following dataset demonstrates the causality behind selecting DMF and Cs2CO3 over traditional conditions.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Chiral Purity (ee %)Mechanistic Observation
1THFK2CO365244599.1Poor solubility of base; incomplete reaction.
2DMFK2CO380126895.4Higher temperature led to partial racemization.
3 DMF Cs2CO3 60 12 89 99.5 Optimal. High yield, excellent chiral retention.
4DMSONaH2547288.0Base too strong; significant epimerization observed.

Table 1: Optimization of the SN2 Nucleophilic Coupling Step (Protocol 2).

References

  • Title: WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer | Source: Google Patents | URL
  • Title: WO2022237720A1 - Combination therapies (Menin-MLL inhibitors)
  • Title: Menin Inhibition in Acute Myeloid MLL Rearranged Leukemias: A New Target for Precision Care | Source: MDPI | URL: [Link]

  • Title: The tumor suppressor menin regulates hematopoiesis and myeloid transformation by influencing Hox gene expression | Source: PNAS | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate synthesis

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate .

Because this chiral building block features two primary hydroxyl groups with differing steric environments, the most robust synthetic strategy relies on the regioselective differentiation of a diol intermediate. Below, you will find our field-validated, four-step workflow starting from commercially available N-Boc-D-homoserine lactone, complete with mechanistic troubleshooting and self-validating protocols.

Workflow Visualization

G A N-Boc-D-homoserine lactone B (R)-N-Boc-2-aminobutane- 1,4-diol A->B NaBH4, MeOH (Reduction) C C4-OTBS Protected Intermediate B->C TBDMS-Cl, Imidazole (Regioselective) D C1-Methoxy, C4-OTBS Intermediate C->D Ag2O, MeI (O-Methylation) E (R)-tert-Butyl (4-hydroxy- 1-methoxybutan-2-yl)carbamate D->E TBAF, THF (Deprotection)

Synthetic workflow for (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate.

Phase 1: Lactone Reduction to (R)-N-Boc-2-aminobutane-1,4-diol

Step-by-Step Methodology:

  • Dissolve N-Boc-D-homoserine lactone (1.0 eq) in anhydrous MeOH (0.2 M) and cool to 0 °C under an inert atmosphere.

  • Add NaBH₄ (2.5 eq) portionwise over 30 minutes to control exothermic hydrogen evolution.

  • Stir for 2 hours while warming to room temperature.

  • Self-Validation: Spot the reaction on a silica TLC plate. The starting lactone will disappear, and a highly polar baseline spot will form. (Note: Boc-amines require strong heating with Ninhydrin to thermally cleave the Boc group for visualization; use CAM stain for immediate results [1]).

  • Quench with acetone to destroy excess hydride, concentrate in vacuo, and proceed to workup.

FAQ & Troubleshooting: Q: My isolated yield of the diol is consistently below 40%. Where is my product going? A: You are likely losing your product in the aqueous phase. Causality: The resulting diol features two primary hydroxyls and a carbamate group, creating a massive hydrogen-bonding network that makes it extremely hydrophilic. Standard aqueous workups with DCM or pure EtOAc will fail. Solution: Saturate the aqueous quench layer completely with NaCl (salting out) and extract exhaustively with a 3:1 mixture of EtOAc and Isopropanol. Alternatively, bypass the aqueous workup entirely by quenching with a strongly acidic cation exchange resin (H+ form), filtering, and concentrating the filtrate directly.

Phase 2: Regioselective Silylation (C4-OH Protection)

Step-by-Step Methodology:

  • Dissolve the crude diol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Imidazole (1.5 eq) and cool the system to 0 °C.

  • Add TBDMS-Cl (1.05 eq) dissolved in DCM dropwise via an addition funnel over 1 hour.

  • Stir at 0 °C for 2 hours.

  • Self-Validation: TLC (50% EtOAc/Hexanes) should show a single major new spot (Rf ~0.4) reacting to CAM stain. Wash with water, dry over Na₂SO₄, and concentrate.

FAQ & Troubleshooting: Q: I am getting a complex mixture of unreacted diol, C4-protected, C1-protected, and bis-protected products. How do I improve regioselectivity? A: Regioselectivity in this step relies entirely on kinetic steric differentiation. Causality: The C1-hydroxyl is directly adjacent to the chiral center bearing the bulky N-Boc group, creating a neopentyl-like steric microenvironment. The C4-hydroxyl, separated by an extra methylene spacer, is significantly less hindered [3]. Solution: Strict stoichiometry and temperature control are non-negotiable. Do not exceed 1.05 equivalents of TBDMS-Cl, and ensure the reaction remains at strictly 0 °C during the entire addition phase to kinetically favor the unhindered C4-OH.

Phase 3: Selective O-Methylation of C1-OH

Step-by-Step Methodology:

  • Dissolve the C4-OTBS intermediate (1.0 eq) in anhydrous DCM or MeCN (0.2 M).

  • Add freshly prepared Ag₂O (2.5 eq) and Methyl Iodide (5.0 eq).

  • Stir vigorously in the dark at room temperature for 36-48 hours.

  • Self-Validation: The reaction mixture will turn black. Monitor the disappearance of the starting material via TLC.

  • Filter the suspension through a tightly packed pad of Celite to remove silver salts, wash the cake with DCM, and concentrate the filtrate.

FAQ & Troubleshooting: Q: Why shouldn't I use standard Williamson ether synthesis conditions (NaH / MeI) to save time? A: Using strong bases like NaH will lead to catastrophic N-methylation of the carbamate. Causality: The pKa of a Boc-NH proton is approximately 12-13. NaH readily deprotonates this nitrogen, generating a strong nucleophile that aggressively competes with the C1-alkoxide for the methyl iodide. Solution: The mild Ag₂O/MeI system is required. Silver(I) acts as a Lewis acid, coordinating with the iodide to increase the electrophilicity of the methyl group. This allows the neutral C1-hydroxyl to attack the methyl group without requiring the deprotonation of the Boc group, preserving the integrity of the carbamate [2].

Phase 4: TBDMS Deprotection to Target Molecule

Step-by-Step Methodology:

  • Dissolve the methylated intermediate in THF (0.2 M).

  • Add TBAF (1.0 M in THF, 1.2 eq) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Self-Validation: The final product will appear as a new, more polar spot on TLC (Rf ~0.2 in 50% EtOAc/Hexanes).

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

FAQ & Troubleshooting: Q: My final product NMR shows contamination with tetrabutylammonium salts that co-elute on the column. How can I remove them? A: TBAF residues are notoriously difficult to clear via standard silica chromatography. Solution: If exhaustive aqueous washing (water/brine) is insufficient, switch your deprotection reagent. Using a resin-bound fluoride (e.g., Amberlyst A-26 F⁻ form) or mild acidic conditions (e.g., 1% HCl in EtOH) cleanly removes the silyl ether while keeping the Boc group intact [3]. This allows you to isolate the pure product by simple filtration or solvent evaporation.

Quantitative Data & Validation Summary

StepTransformationExpected YieldPrimary Validation (TLC Stain)Typical Rf (Eluent)
1 Lactone Reduction85–90%CAM (Blue/Black) or Ninhydrin (Heat)0.10 (10% MeOH/DCM)
2 C4-OH Silylation75–80%CAM (Blue/Black)0.40 (50% EtOAc/Hexanes)
3 C1-OH Methylation65–70%CAM (Blue/Black)0.60 (30% EtOAc/Hexanes)
4 TBDMS Deprotection85–95%CAM (Blue/Black)0.20 (50% EtOAc/Hexanes)

References

  • DeRisi Lab / ACS Publications. "Total Syntheses of Cyclomarin and Metamarin Natural Products" (Detailing Ag₂O/MeI selective O-methylation over N-methylation in Boc-protected amino alcohols). ACS Publications. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. "Protection Reactions" (Standard protocols for TBDMS protection and TBAF deprotection). Wiley-VCH. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate Workflows

Welcome to the Chiral Building Blocks Diagnostic Hub. (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS: 2287346-31-8) is a highly versatile, stereochemically pure intermediate frequently utilized in complex A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Building Blocks Diagnostic Hub. (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS: 2287346-31-8) is a highly versatile, stereochemically pure intermediate frequently utilized in complex API synthesis and peptidomimetic drug development.

However, its polyfunctional nature—comprising a primary hydroxyl, a Lewis-basic methoxy ether, and an acid-sensitive N-Boc carbamate—creates competing reaction pathways. These competing pathways frequently manifest as "low conversion rates" or "messy crude profiles" during standard transformations. This guide provides mechanistic troubleshooting and self-validating protocols to resolve these bottlenecks.

Quantitative Diagnostic Summary

Before diving into the specific mechanistic FAQs, consult the diagnostic table below to match your observed crude reaction profile with the likely root cause and our validated solution.

Reaction TypeIntended ProductObserved IssueRoot CauseRecommended Solution
Oxidation (DMP) AldehydeStalled at 30-40% conversionIodine chelation by Boc/MethoxyAdd 1.0 eq H₂O (Meyer-Schreiber Mod)
Activation (MsCl) MesylateComplete consumption, wrong massIntramolecular cyclizationMaintain -78 °C, use DIPEA
Deprotection (TFA) Free Amine SaltMultiple alkylated byproductst-Butyl cation trappingAdd 2.5% v/v TIPS scavenger
Workflow Diagnostics Visualization

Workflow SM (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate Starting Material Ox Oxidation (DMP) SM->Ox Target: Aldehyde Act Activation (MsCl) SM->Act Target: Mesylate Dep Deprotection (TFA) SM->Dep Target: Free Amine OxFail Issue: Stalled Conversion (Iodine Chelation) Ox->OxFail ActFail Issue: Wrong Mass (1,3-Oxazinan-2-one Formation) Act->ActFail DepFail Issue: Complex Mixture (t-Butyl Alkylation) Dep->DepFail OxFix Solution: Add 1.0 eq H₂O (Meyer-Schreiber Mod) OxFail->OxFix ActFix Solution: Strict -78°C & DIPEA Base ActFail->ActFix DepFix Solution: Add TIPS (Cation Scavenger) DepFail->DepFix

Troubleshooting pathways for (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate reactions.

FAQs & Troubleshooting Guides
Q1: Why is my primary alcohol oxidation stalling at 30-40% conversion when using Dess-Martin Periodinane (DMP)?

Expertise & Causality: Standard DMP oxidation requires the primary alcohol to undergo a rapid ligand exchange with an acetate group on the hypervalent iodine(V) center ([1]). In the case of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, the spatial proximity of the N-Boc carbonyl and the C1-methoxy oxygen can chelate the iodine center. This stable complex sterically hinders the requisite ligand exchange, stalling the reaction and mimicking a "low conversion" scenario.

The Fix: Implement the Meyer-Schreiber modification. Adding exactly one equivalent of water partially hydrolyzes the DMP to form a more reactive, less sterically encumbered hydroxy-periodinane intermediate. This drastically accelerates the oxidation of complex, heteroatom-rich alcohols by facilitating the rate-determining ligand exchange step ([2]).

Validated Protocol: Water-Accelerated DMP Oxidation

  • Dissolve 1.0 mmol of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in 10 mL of anhydrous dichloromethane (DCM).

  • In a separate, dry vial, prepare a solution of DMP (1.5 mmol, 1.5 eq) in 5 mL DCM.

  • Add exactly 1.5 mmol (27 µL) of deionized H₂O to the DMP solution and stir for 10 minutes until the mixture becomes slightly cloudy (indicating the formation of the active hydroxy-periodinane).

  • Add the hydrated DMP solution dropwise to the starting material at 0 °C.

  • Warm to room temperature and stir for 1.5 hours. Check completion via TLC (stain with Ninhydrin/KMnO₄).

  • Quench with 10 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is completely clear.

  • Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Q2: I attempted to activate the C4-hydroxyl group with methanesulfonyl chloride (MsCl), but my isolated product lacks the Boc group in the NMR and the mass is off. What happened?

Expertise & Causality: You are observing a classic intramolecular cyclization, which is frequently misdiagnosed as "low conversion" or "degradation." When the C4-hydroxyl is converted into a good leaving group (mesylate), the carbonyl oxygen of the adjacent N-Boc group acts as an internal nucleophile. It attacks the C4 position via an intramolecular S_N2 mechanism, displacing the mesylate and ejecting the t-butyl cation. Because the amine and hydroxyl have a 1,3-relationship, this cyclization forms a 6-membered 1,3-oxazinan-2-one ring ([3]).

The Fix: This cyclization is highly temperature-dependent and base-catalyzed. To successfully isolate the acyclic mesylate, you must suppress the nucleophilicity of the Boc group by maintaining strictly cryogenic temperatures and utilizing a sterically hindered base.

Validated Protocol: Cryogenic Mesylation

  • Dissolve 1.0 mmol of the starting material in 10 mL anhydrous THF (THF is preferred over DCM to prevent freezing at lower temperatures).

  • Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Critical: Do not use Triethylamine (TEA) or DMAP, as their unhindered nature accelerates the unwanted cyclization.

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

  • Add 1.1 mmol of MsCl dropwise over 15 minutes down the side of the flask.

  • Stir at -78 °C for 2 hours. Monitor strictly by TLC (do not let the reaction aliquot warm up before spotting).

  • Quench at -78 °C by adding 5 mL of cold, saturated aqueous NH₄Cl.

  • Extract immediately with cold ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under high vacuum. Self-Validation: Keep the rotary evaporator water bath below 20 °C to prevent thermally-induced cyclization during concentration.

Q3: My Boc deprotection using TFA in DCM yields a complex mixture instead of the clean amino alcohol salt. Why?

Expertise & Causality: Acidic cleavage of the tert-butyl carbamate generates a highly reactive tert-butyl cation. If this cation is not immediately quenched, it will indiscriminately alkylate the free C4-hydroxyl group or the C1-methoxy ether, leading to a complex mixture of tert-butylated byproducts that ruin the conversion yield to the desired free amine ([4]).

The Fix: Introduce a cation scavenger. Triisopropylsilane (TIPS) is highly effective at irreversibly trapping the tert-butyl cation (forming tert-butyl-triisopropylsilane), ensuring a clean deprotection profile.

Validated Protocol: Scavenged Boc Deprotection

  • Prepare a cleavage cocktail of 50% Trifluoroacetic acid (TFA), 47.5% DCM, and 2.5% TIPS (v/v).

  • Cool 1.0 mmol of the starting material to 0 °C under an inert atmosphere.

  • Add 5 mL of the pre-mixed cleavage cocktail.

  • Stir for 10 minutes at 0 °C, then remove the ice bath and stir for 1 hour at room temperature.

  • Evaporate the volatiles under a stream of nitrogen (avoid excessive heating).

  • Triturate the resulting thick oil with cold, anhydrous diethyl ether. The pure amine trifluoroacetate salt will precipitate as a white solid. Centrifuge and decant the ether layer containing the scavenged byproducts.

References
  • Demystifying The Mechanisms of Alcohol Oxidations Master Organic Chemistry URL:[Link]

  • Dess-Martin Oxidation Organic Chemistry Portal URL:[Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis National Center for Biotechnology Information (PMC) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, 6th Edition Wiley URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Welcome to the Technical Support Center for the purification of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS: 2287346-31-8). As a chiral Boc-protected amino alcohol, this compound serves as a critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CAS: 2287346-31-8). As a chiral Boc-protected amino alcohol, this compound serves as a critical building block in the synthesis of peptidomimetics, epigenetic modulators, and subtype-selective receptor agonists.

Due to the presence of both hydrogen-bond donating (hydroxyl, carbamate) and accepting (methoxy, carbamate) groups, crude mixtures of this compound often present significant purification challenges. This guide is designed for research scientists and drug development professionals, providing field-proven, causality-driven methodologies to isolate the pure target from common synthetic impurities.

Causality of Common Impurities

Understanding why specific impurities form is the first step in designing a self-validating purification system. The synthesis of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate typically involves the reduction and selective methylation of (R)-Boc-homoserine or aspartic acid derivatives. As demonstrated in the synthesis of N-alkyl sinefungin derivatives , these transformations are prone to side reactions:

  • Over-Alkylated Impurity[(R)-tert-Butyl (1,4-dimethoxybutan-2-yl)carbamate]: Forms when the C4-hydroxyl group is insufficiently protected during the methylation of the C1 position (e.g., using NaH/MeI). This yields a highly lipophilic byproduct.

  • Under-Reacted Diol[(R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate]: Results from incomplete methylation or unreacted starting material. The presence of two free hydroxyl groups significantly increases its polarity.

  • Boc-Deprotected Amine [(R)-4-hydroxy-1-methoxybutan-2-amine]: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Silica gel chromatography of N-Boc amino alcohols can lead to partial deprotection due to the inherent acidity of the stationary phase, a phenomenon well-documented in the synthesis of dysiherbaine analogues .

Quantitative Data & Diagnostic Table

To effectively monitor your purification, use the following diagnostic parameters. Thin-Layer Chromatography (TLC) should be performed using a 1:1 Hexanes:Ethyl Acetate (EtOAc) solvent system.

Compound / ImpurityStructural OriginMW ( g/mol )Polarity (Rf)Staining Behavior
Dimethoxy Impurity Over-alkylation at C4-OH233.31~0.65CAM: Light blueNinhydrin: None
Target Product Desired Compound219.28~0.30CAM: Deep blueNinhydrin: Weak/None
Diol Impurity Under-reacted precursor205.25~0.10CAM: Deep blueNinhydrin: None
Free Amine Acidic Boc-deprotection119.16~0.00 (Baseline)CAM: WeakNinhydrin: Strong purple

Note: Cerium Ammonium Molybdate (CAM) is highly effective for visualizing hydroxyl and ether groups, while Ninhydrin is specific for primary/secondary free amines.

Step-by-Step Purification Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Goal: Remove highly polar diol impurities, residual salts, and any Boc-deprotected free amine before chromatography.

  • Dilution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).

  • Acidic Wash: Wash the organic layer with 5% aqueous Citric Acid (3 x 5 mL). Causality: The mild acid protonates the free amine impurity, driving it into the aqueous phase without cleaving the intact Boc groups.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 5 mL) to neutralize residual citric acid.

  • Brine Wash: Wash with saturated NaCl solution (1 x 5 mL) to pull out residual water and partition the highly polar diol impurity into the aqueous layer.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the combined aqueous layers on a TLC plate and stain with Ninhydrin. A strong purple spot confirms the successful extraction of the free amine.

Protocol B: Silica Gel Flash Chromatography

Goal: Separate the lipophilic dimethoxy impurity from the target product.

  • Column Preparation: Slurry pack silica gel (230-400 mesh) in Hexanes containing 1% Triethylamine (Et₃N) . Causality: Et₃N neutralizes the acidic silanol groups on the silica, preventing on-column Boc deprotection.

  • Loading: Dissolve the concentrated organic residue from Protocol A in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution Gradient:

    • Flush with 2 column volumes (CV) of 10% EtOAc/Hexanes to elute the dimethoxy impurity (Rf ~0.65).

    • Ramp to 30% EtOAc/Hexanes for 3 CVs to elute the target product (Rf ~0.30).

    • Ramp to 60% EtOAc/Hexanes to strip any remaining diol impurity (Rf ~0.10).

  • Self-Validation Step: Co-spot the middle fractions against the crude mixture on a TLC plate. The target should appear as a single, CAM-active spot at Rf ~0.30, completely free of the higher-running dimethoxy impurity.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Extraction Liquid-Liquid Extraction (EtOAc / 5% Citric Acid) Crude->Extraction AqPhase Aqueous Phase (Free Amine, Salts) Extraction->AqPhase Discard OrgPhase Organic Phase (Target, Dimethoxy, Diol) Extraction->OrgPhase Keep Silica Silica Gel Chromatography (Hexanes:EtOAc Gradient) OrgPhase->Silica EarlyFrac Early Fractions (Dimethoxy Impurity) Silica->EarlyFrac Rf > 0.6 TargetFrac Middle Fractions (Pure Target) Silica->TargetFrac Rf ~ 0.3 LateFrac Late Fractions (Diol Impurity) Silica->LateFrac Rf < 0.2

Workflow for the isolation of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q: Why is my purified product a viscous oil instead of a solid? A: Boc-protected amino ethers often resist crystallization due to high conformational flexibility and the lack of strong, rigid intermolecular hydrogen bonding networks (unlike their diol precursors). To solidify the product, try dissolving it in a small amount of benzene or 1,4-dioxane and lyophilizing (freeze-drying) it, or leave it under high vacuum (0.1 Torr) for 24-48 hours to remove trace solvent trapped in the oil matrix.

Q: My TLC shows a massive streak instead of distinct spots. What is causing this? A: Streaking of amino alcohols is typically caused by hydrogen bonding with the silica gel stationary phase. If you omitted the 1% Et₃N during column packing, the free hydroxyl group and the carbamate nitrogen will interact strongly with the acidic silanols. Re-run the TLC using an eluent containing 1% Et₃N or 1% Acetic Acid to sharpen the spots, and ensure your column is properly neutralized.

Q: How can I selectively remove the unreacted diol without losing my target product if chromatography fails? A: If the diol and target co-elute (which can happen if the column is overloaded), you can perform a selective aqueous wash. Dissolve the mixture in a non-polar solvent like Diethyl Ether (instead of EtOAc) and wash vigorously with water. The diol is highly water-soluble and will partition into the aqueous phase much more readily than the mono-methoxy target product.

References

  • Tisi, D., Chiarparin, E., Tamanini, E., Pathuri, P., Coyle, J. E., Hold, A., ... & Heightman, T. D. (2016). "Structure of the Epigenetic Oncogene MMSET and Inhibition by N-Alkyl Sinefungin Derivatives." ACS Chemical Biology, 11(11), 3093-3105.[Link]

  • Sasaki, M., Tsubone, K., Aoki, K., Akiyama, N., Shoji, M., Oikawa, M., Sakai, R., & Shimamoto, K. (2008). "Rapid and Efficient Synthesis of Dysiherbaine and Analogues to Explore Structure−Activity Relationships." The Journal of Organic Chemistry, 73(1), 264-273.[Link]

Optimization

Technical Support Center: Strategies for Nucleophilic Substitution on (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Welcome to the technical support center for navigating the challenges of nucleophilic substitution reactions involving (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of nucleophilic substitution reactions involving (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this sterically hindered chiral building block. Here, we address common issues and provide detailed, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a direct nucleophilic substitution on the secondary alcohol of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, but I am observing no reaction or very low yields. What is the likely cause?

A1: The primary reason for the low reactivity of the secondary alcohol in your substrate is significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen and the methoxy group at the 1-position create a crowded environment around the electrophilic carbon. This sterically shielded environment makes it difficult for a nucleophile to approach for a backside attack, which is necessary for an SN2 reaction.[1][2][3][4]

Furthermore, the hydroxyl group (-OH) is an inherently poor leaving group.[5][6][7] For a substitution reaction to occur, the -OH group must be converted into a better leaving group.

Q2: How can I activate the hydroxyl group to facilitate the substitution reaction?

A2: There are two highly effective and commonly employed strategies to activate the hydroxyl group and overcome the steric barrier:

  • Conversion to a Sulfonate Ester (Tosylate or Mesylate): This is a classic and reliable method. By converting the alcohol to a tosylate (-OTs) or mesylate (-OMs), you transform the poor leaving group (-OH) into an excellent leaving group. The resulting sulfonate ester can then be displaced by a wide range of nucleophiles in a subsequent SN2 reaction.[8]

  • The Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.[9][10][11] It is particularly well-suited for sterically hindered alcohols where other methods may fail. The reaction proceeds by activating the alcohol in situ with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Q3: Which of these two methods, sulfonate ester formation or the Mitsunobu reaction, should I choose for my specific application?

A3: The choice between these two methods depends on several factors, including the nature of your nucleophile and the desired outcome. The following table provides a comparison to aid in your decision-making process:

FeatureActivation via Sulfonate EsterMitsunobu Reaction
Number of Steps Two-step process (activation, then substitution)One-pot reaction
Nucleophile Scope Broad range of nucleophilesGenerally requires nucleophiles with a pKa < 15
Stereochemistry Inversion of configuration in the substitution stepInversion of configuration
Byproducts Sulfonate saltsTriphenylphosphine oxide and a hydrazine derivative
Common Issues Potential for elimination side reactionsRemoval of byproducts can be challenging
Q4: I have chosen to proceed with the tosylation route. Can you provide a detailed protocol and troubleshooting tips?

A4: Absolutely. Below is a detailed protocol for the tosylation of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate followed by nucleophilic substitution.

Experimental Protocol: Two-Step Substitution via Tosylation

Step 1: Tosylation of the Secondary Alcohol

  • Preparation: To a solution of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N, 1.5 eq) or pyridine (2.0 eq).

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Quench the reaction with the addition of cold water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tosylate can be purified by flash column chromatography on silica gel.

Step 2: Nucleophilic Substitution of the Tosylate

  • Preparation: Dissolve the purified tosylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Nucleophile: Add the desired nucleophile (1.5-3.0 eq). If the nucleophile is an anion, it can be added as a salt (e.g., NaN₃, NaCN).

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor by TLC.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Troubleshooting Guide for Tosylation and Substitution
IssuePossible CauseSuggested Solution
Incomplete Tosylation Insufficiently anhydrous conditions; Steric hindranceEnsure all glassware is oven-dried and use anhydrous solvents. Consider using a stronger, non-nucleophilic base like 2,6-lutidine.
Low Yield in Substitution Poor nucleophilicity of the attacking species; Competing eliminationUse a more polar aprotic solvent like DMSO to enhance nucleophilicity.[2] Run the reaction at the lowest effective temperature to minimize elimination.
Formation of Elimination Product Strong basicity of the nucleophile; High reaction temperatureUse a less basic nucleophile if possible. Lower the reaction temperature and extend the reaction time.
Q5: I believe the Mitsunobu reaction is more suitable for my synthesis. Can you provide a detailed protocol and troubleshooting advice?

A5: Certainly. The Mitsunobu reaction is an excellent choice for this transformation. Here is a detailed protocol and a guide to troubleshoot common issues.

Experimental Protocol: One-Pot Mitsunobu Reaction
  • Preparation: To a solution of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and your nucleophile (e.g., a carboxylic acid, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge with the Mitsunobu reaction is the removal of triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by flash column chromatography.

Troubleshooting Guide for the Mitsunobu Reaction
IssuePossible CauseSuggested Solution
Low Yield Nucleophile is not acidic enough (pKa > 15); Steric hindranceFor less acidic nucleophiles, consider using a pre-formed salt of the nucleophile. For highly hindered systems, consider using a more reactive phosphine like tributylphosphine (PBu₃).
Difficulty in Purification Co-elution of byproducts with the desired productUse a less polar solvent system for chromatography. Consider using a polymer-supported triphenylphosphine or a fluorous-tagged phosphine for easier removal of the phosphine oxide.
Side Reactions Reaction with the azodicarboxylate as the nucleophileThis can occur with weakly nucleophilic substrates. Ensure slow addition of the azodicarboxylate at low temperature.

Visualizing the Reaction Pathways

To further clarify the proposed strategies, the following diagrams illustrate the key transformations.

Tosylation_Substitution Substrate (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate Tosylate Intermediate Tosylate Substrate->Tosylate TsCl, Et3N Product Substituted Product Tosylate->Product Nucleophile (Nu-)

Caption: Two-step substitution via a tosylate intermediate.

Mitsunobu_Reaction Substrate (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate Product Substituted Product Substrate->Product PPh3, DEAD/DIAD, Nucleophile (Nu-H)

Caption: One-pot Mitsunobu reaction for direct substitution.

Summary of Key Experimental Considerations

ParameterRecommendationRationale
Solvent Anhydrous polar aprotic solvents (THF, DCM, DMF, Acetone)Enhances nucleophilicity and prevents unwanted side reactions with water.[2]
Temperature Initially 0 °C, then room temperature or gentle heatingControls reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of reagents by atmospheric moisture and oxygen.
Monitoring Thin-Layer Chromatography (TLC)Allows for tracking of reaction progress and determination of completion.

We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our team.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Boc-Protecting Reagents for Amine Functionalization.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition.
  • Proprep. (2024, January 31). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Retrieved from [Link]

  • CureFFI.org. (2015, February 27). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. Retrieved from [Link]

  • PubMed Central. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Publications. (2004, January 16). Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols. Retrieved from [Link]

  • PubMed Central. (2015, August 17). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Chemistry Steps. (2025, July 30). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from [Link]

  • YouTube. (2020, July 15). Organic Chemistry - Nucleophilic Substitutions of Alcohols and Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • PubMed Central. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Strategic Role of (R)- vs (S)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate in Chiral Synthesis

Executive Summary In the development of peptidomimetics and transition-state isosteres, the precise spatial arrangement of functional groups is paramount. The chiral building blocks (R)- and (S)-tert-Butyl (4-hydroxy-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of peptidomimetics and transition-state isosteres, the precise spatial arrangement of functional groups is paramount. The chiral building blocks (R)- and (S)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate serve as highly versatile intermediates. By providing an orthogonally protected amino-diol scaffold with a pre-installed methoxymethyl ether, these compounds allow medicinal chemists to rapidly construct complex protease inhibitors, macrolide antibiotics, and sphingosine analogs.

This guide objectively compares the (R) and (S) enantiomers, evaluates the superiority of the Boc (tert-butyloxycarbonyl) protecting group over alternative carbamates, and provides a self-validating experimental protocol for their synthesis.

Structural & Physicochemical Comparison

The selection between the (R) and (S) enantiomer dictates the spatial orientation of the side chains when the molecule is incorporated into a peptidomimetic backbone. Using the incorrect enantiomer typically leads to a complete loss of binding affinity due to steric clashes within the enzyme's active site pockets (e.g., S1 and S1' pockets in aspartyl proteases).

Property(R)-Enantiomer(S)-Enantiomer
CAS Registry Number 2287346-31-8[1]606129-69-5[2]
Molecular Formula C₁₀H₂₁NO₄C₁₀H₂₁NO₄
Molecular Weight 219.28 g/mol 219.28 g/mol
Stereocenter Configuration (R) at C2(S) at C2
Chiral Pool Precursor D-Aspartic AcidL-Aspartic Acid
Primary Application D-amino acid isosteresL-amino acid isosteres

Protecting Group Strategy: Why Boc over Alternatives?

When designing a synthetic route for 4-hydroxy-1-methoxybutan-2-yl carbamate derivatives, the choice of the nitrogen protecting group dictates the entire downstream workflow.

  • Boc (tert-Butyl carbamate): The optimal choice. It is completely orthogonal to the benzyl esters/ethers used to protect the C4 position during synthesis. Boc is cleaved under mild acidic conditions (e.g., TFA in DCM), which preserves the sensitive C2 alpha-stereocenter and leaves the C1 methoxy ether intact.

  • Cbz (Benzyl carbamate)[3]: Suboptimal for this specific workflow. Cbz is typically removed via hydrogenolysis (H₂, Pd/C). Because the synthesis of the target compound requires the hydrogenolytic cleavage of a C4-benzyl ester intermediate, using a Cbz group would result in premature deprotection of the amine, leading to unwanted lactamization or intermolecular condensation.

  • Phenyl carbamate[4]: Highly restrictive. Phenyl carbamates require harsh basic hydrolysis (e.g., Ba(OH)₂ or NaOH/MeOH) for removal. Subjecting the molecule to strong bases risks base-catalyzed epimerization at the C2 stereocenter, eroding the enantiomeric excess (ee) of the chiral building block.

Mechanistic Pathway & Synthesis Strategy

The primary synthetic challenge in producing tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is differentiating the two primary carbons (C1 and C4) derived from the aspartic acid precursor. This is solved through an orthogonal protection strategy starting from Boc-Asp(OBzl)-OH.

SynthesisWorkflow Start Boc-Asp(OBzl)-OH (Starting Material) Step1 Mixed Anhydride Reduction (iBCF, NMM, NaBH4) Start->Step1 Int1 Boc-NH-CH(CH2OH)-CH2-COOBzl (C1-Alcohol) Step1->Int1 Selective C1 Reduction Step2 Mild Methylation (Ag2O, MeI) Int1->Step2 Int2 Boc-NH-CH(CH2OCH3)-CH2-COOBzl (C1-Methoxy) Step2->Int2 Avoids Oxazolidinone Step3 Hydrogenolysis (H2, Pd/C) Int2->Step3 Int3 Boc-NH-CH(CH2OCH3)-CH2-COOH (C4-Acid) Step3->Int3 Cleaves Benzyl Ester Step4 Mixed Anhydride Reduction (iBCF, NMM, NaBH4) Int3->Step4 Target tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate Target Compound Step4->Target Final C4 Reduction

Synthetic workflow for tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate via orthogonal protection.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the synthesis of the (S)-enantiomer[2] from Boc-L-Asp(OBzl)-OH. This workflow incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring structural integrity at every step.

Step 1: Selective Reduction of C1-Carboxylic Acid
  • Procedure: Dissolve Boc-L-Asp(OBzl)-OH (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (iBCF, 1.1 eq). Stir for 20 minutes to form the mixed anhydride. Filter the precipitated NMM·HCl salts. Add the filtrate dropwise to a vigorously stirred solution of NaBH₄ (2.0 eq) in water at 0°C.

  • IPC (Self-Validation): Monitor by TLC (Hexane/EtOAc 1:1). The starting material (baseline) should disappear, replaced by a lower Rf spot. Validate via Ninhydrin stain (negative, confirming intact Boc) and PMA stain (positive, confirming the new alcohol).

  • Causality & Expertise: Direct reduction of the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄) is overly aggressive and risks reducing the Boc group to an N-methyl group, while also causing racemization at the alpha-carbon. The mixed anhydride/NaBH₄ method guarantees the preservation of the C2 stereocenter and the integrity of the Boc protecting group.

Step 2: Mild Methylation of C1-Alcohol
  • Procedure: Dissolve the C1-alcohol intermediate in anhydrous DCM. Add Silver(I) oxide (Ag₂O, 2.5 eq) and Methyl Iodide (MeI, 5.0 eq). Stir in the dark at room temperature for 48 hours. Filter through Celite and concentrate.

  • IPC (Self-Validation): Monitor by LC-MS. The mass should shift by +14 Da (addition of CH₂). Validate the absence of a -56 Da peak, which would indicate loss of the tert-butyl group.

  • Causality & Expertise: Traditional methylation of alcohols using Sodium Hydride (NaH) and MeI is disastrous for N-Boc protected amino alcohols. The strong base deprotonates the carbamate nitrogen, which then attacks the adjacent electrophilic carbon, ejecting the tert-butoxide leaving group to form a cyclic oxazolidinone. Ag₂O acts as a mild, non-nucleophilic base that selectively activates the hydroxyl group for O-alkylation without disturbing the carbamate.

Step 3: Deprotection of C4-Benzyl Ester
  • Procedure: Dissolve the C1-methoxy intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a balloon of H₂ at room temperature for 4 hours. Filter through Celite and concentrate.

  • IPC (Self-Validation): Monitor by H₂ uptake. TLC will show the product remaining at the baseline in non-polar solvents due to the newly formed free carboxylic acid.

Step 4: Final Reduction to Target Compound
  • Procedure: Repeat the mixed anhydride reduction procedure from Step 1 on the C4-carboxylic acid to yield the final C4-alcohol.

  • IPC (Self-Validation): Final validation via Chiral HPLC to confirm enantiomeric excess (ee > 98%) and ¹H-NMR to confirm the presence of the methoxy singlet (~3.3 ppm) and the Boc singlet (~1.4 ppm).

Applications in Drug Development

The C4 hydroxyl of tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate serves as a critical handle for downstream functionalization. In the synthesis of HIV or Renin protease inhibitors, this primary alcohol is typically oxidized to an aldehyde. The aldehyde then undergoes reductive amination or Grignard addition to install the basic amines or extended carbon chains required to mimic the peptide transition state.

DivergentSynthesis ChiralPool (R) or (S) Enantiomer Chiral Building Block Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) ChiralPool->Oxidation C4-OH Oxidation Aldehyde C4-Aldehyde Intermediate Oxidation->Aldehyde RedAmination Reductive Amination (Target Amine, NaBH3CN) Aldehyde->RedAmination Grignard Grignard Addition (R-MgBr) Aldehyde->Grignard Inhibitor1 Transition-State Isostere (Protease Inhibitor) RedAmination->Inhibitor1 Installs Basic Amine Inhibitor2 Secondary Alcohol Isostere (Kinase/Protease Target) Grignard->Inhibitor2 Extends Carbon Chain

Divergent application of the chiral building block in the synthesis of transition-state isosteres.

References

  • Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (CID 54179904) . National Center for Biotechnology Information. PubChem Compound Database. Verified URL:[Link]

  • phenyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate (CID 103850691) . National Center for Biotechnology Information. PubChem Compound Database. Verified URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Enantiomeric Excess (ee) of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate via Chiral HPLC

Introduction: The Criticality of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The compound, (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, is a key chiral building block in the synthesis of various pharmaceutical agents. Its utility is intrinsically linked to its enantiomeric purity, as the presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or undesirable side effects. Consequently, a robust and validated analytical method for the precise determination of its enantiomeric excess (ee) is not merely a quality control metric but a regulatory necessity.[2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for enantiomeric separations due to its high resolution, accuracy, and reproducibility.[1][3] This guide provides an in-depth, experience-driven protocol for the validation of a chiral HPLC method for (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate. Furthermore, it offers a comparative analysis against alternative analytical techniques, equipping researchers and drug development professionals with the knowledge to make informed decisions for their specific analytical needs.

The Cornerstone of Separation: Chiral HPLC Methodology

The successful separation of enantiomers by HPLC hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad applicability and excellent enantioselectivity for a wide range of compounds, including those with carbamate functionalities.[4][5] The mechanism of separation on these phases is a complex interplay of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral polymer backbone, leading to the formation of transient diastereomeric complexes with differing stabilities.[4]

For a molecule like (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, which contains a carbamate group, a hydroxyl group, and a methoxy group, a CSP with complementary interaction sites is crucial. An immobilized polysaccharide-based column is a prudent first choice due to its robustness and compatibility with a wider range of solvents compared to coated phases.[6]

Proposed Chiral HPLC Method

The following method is a robust starting point for the separation of the enantiomers of tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate. Method development would begin with screening various polysaccharide-based columns and mobile phases to achieve optimal separation.[6]

Parameter Condition Justification
Chiral Column CHIRALPAK® IG-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))This CSP is known for its excellent performance in separating a wide variety of chiral compounds, including those with carbamate groups.[7]
Dimensions 250 x 4.6 mm, 3 µmA 3 µm particle size provides higher efficiency and resolution compared to larger particles.[2]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)Normal phase chromatography often provides better selectivity for polar compounds on polysaccharide CSPs. The ratio can be optimized to adjust retention and resolution.
Flow Rate 0.7 mL/minA typical flow rate for a 4.6 mm ID column to ensure good peak shape and resolution.[2]
Column Temperature 25°CTemperature control is crucial for reproducible retention times and selectivity.
Detection UV at 210 nmThe carbamate moiety lacks a strong chromophore, necessitating detection at a lower UV wavelength for adequate sensitivity.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Sample Diluent Mobile PhaseEnsures peak shape is not distorted by the injection solvent.

Workflow for Chiral HPLC Analysis

The general workflow for determining the enantiomeric excess of a sample is a systematic process from sample preparation to data analysis.

Chiral HPLC Workflow Chiral HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_formula Calculation prep Prepare Sample (~1 mg/mL in mobile phase) filter Filter Sample (0.45 µm Syringe Filter) prep->filter inject Inject Sample onto Chiral HPLC System filter->inject separate Enantiomeric Separation on CHIRALPAK® IG-3 inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas of (R) and (S) Enantiomers detect->integrate calculate Calculate %ee integrate->calculate formula %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100 calculate->formula

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Method Validation: A System of Self-Verification

Validating a chiral HPLC method in accordance with International Council for Harmonisation (ICH) guidelines is essential to demonstrate its suitability for its intended purpose.[1][2][8] For an enantiomeric purity assay, the focus is on accurately quantifying the minor enantiomer in the presence of the major one.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a chiral HPLC method intended to quantify an enantiomeric impurity.[1][9]

Parameter Objective Typical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from impurities or degradants.Resolution (Rs) between enantiomers > 1.7.[1][9] Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.998 over a range, e.g., from the Limit of Quantitation (LOQ) to 150% of the impurity specification.[8]
Precision To assess the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): %RSD ≤ 5.0% for six replicate injections.[8] Intermediate Precision (Inter-day): %RSD ≤ 10.0% across different days/analysts/instruments.
Accuracy To determine the closeness of the test results to the true value.%Recovery of 90.0% - 110.0% for the undesired enantiomer spiked at different levels (e.g., 50%, 100%, 150% of specification).[1][8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.[9]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and %ee should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% absolute) are varied.
Experimental Protocols for Validation

1. Specificity:

  • Prepare a solution of the racemic mixture and a solution of the (R)-enantiomer.

  • Inject both solutions to confirm the elution order and calculate the resolution between the enantiomeric peaks.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the (R)-enantiomer and analyze the stressed samples to ensure no degradation products co-elute with the (S)-enantiomer peak.

2. Linearity:

  • Prepare a stock solution of the racemic mixture.

  • Create a series of at least five concentrations of the (S)-enantiomer, ranging from the LOQ to 150% of the target impurity level, by diluting the racemic stock.

  • Inject each concentration in triplicate and plot the mean peak area of the (S)-enantiomer against its concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Precision (Repeatability):

  • Prepare a solution of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level.

  • Inject this solution six consecutive times.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area of the (S)-enantiomer.[1]

4. Accuracy:

  • Prepare solutions of the pure (R)-enantiomer.

  • Spike these solutions with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery at each level using the formula: (Amount Found / Amount Added) x 100.[8]

Validation_Process ICH-Guided Validation Workflow start Method Development & Optimization spec Specificity (Resolution, Peak Purity) start->spec lin Linearity (r² ≥ 0.998) spec->lin prec Precision (Repeatability & Intermediate) lin->prec acc Accuracy (% Recovery) prec->acc sens Sensitivity (LOD & LOQ) acc->sens rob Robustness (Deliberate Variations) sens->rob end Validated Method rob->end

Caption: A systematic approach to chiral method validation.

Comparative Analysis with Alternative Methodologies

While chiral HPLC is the predominant technique, other methods can be employed for ee determination, each with its own set of advantages and limitations.[3][10] The choice of method often depends on factors like available instrumentation, required sensitivity, sample throughput, and the stage of drug development.[10]

Feature Chiral HPLC NMR Spectroscopy (with Chiral Solvating Agent) Chiral Gas Chromatography (GC)
Principle Differential interaction with a chiral stationary phase, leading to different retention times.[10]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), causing distinct NMR signals for each enantiomer.[3][10]Differential interaction with a chiral stationary phase, resulting in different retention times.
Sample Preparation Simple dissolution in mobile phase.Simple mixing with a CSA in an NMR tube.Often requires derivatization to increase volatility (e.g., silylation of the hydroxyl group).
Sensitivity High (can detect <0.1% of the minor enantiomer).Lower (typically requires >1-5% of the minor enantiomer for accurate integration).Very high, especially with sensitive detectors like FID or MS.
Throughput Moderate (typical run times of 10-30 minutes).High (analysis time is a few minutes per sample).Moderate (similar to HPLC).
Instrumentation Standard HPLC system with a UV detector and a specialized chiral column.High-field NMR spectrometer.Gas chromatograph with a specialized chiral capillary column.
Strengths - High resolution and accuracy- Well-established and regulatory accepted- Preparative scale-up is possible- Rapid and non-destructive- Minimal solvent consumption- Good for reaction monitoring- Excellent for volatile and thermally stable compounds- High sensitivity
Limitations - Higher solvent consumption- Cost of chiral columns- Lower sensitivity- Potential for signal overlap- Cost of high-field NMR- Limited to volatile analytes- Derivatization adds a step and potential for error

Conclusion

The validation of an analytical method to determine the enantiomeric excess of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is a critical step in ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. Chiral HPLC with a polysaccharide-based stationary phase offers a powerful, high-resolution approach that is widely accepted by regulatory agencies. A comprehensive validation protocol, adhering to ICH guidelines, ensures that the method is specific, linear, precise, accurate, and robust.

While alternative techniques like NMR and chiral GC have their merits, particularly for high-throughput screening or for volatile compounds, chiral HPLC remains the definitive standard for the accurate and reliable quantification of enantiomeric purity in a GMP environment. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a scientifically sound method for this crucial chiral intermediate.

References

  • Enantiomeric excess. Wikipedia. Available from: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available from: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available from: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

  • Chiral Separations: A Review of Current Topics and Trends. Analytical Chemistry. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

Sources

Validation

High-Resolution ESI-Q-TOF vs. Triple Quadrupole (QqQ) Mass Spectrometry: A Comparative Validation Guide for (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

Executive Summary

(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate (Chemical Formula: C₁₀H₂₁NO₄, Monoisotopic Mass: 219.1471 Da) is a highly functionalized chiral building block utilized in complex medicinal chemistry syntheses[1]. Its structure features a secondary carbamate (Boc-protected amine), a primary hydroxyl group, and a terminal methoxy ether. Validating the structural integrity of this intermediate is critical to prevent downstream synthetic failures.

This guide objectively compares two premier mass spectrometry (MS) platforms—High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF) and Triple Quadrupole (ESI-QqQ) —for the structural validation and reaction monitoring of this molecule. By detailing the gas-phase fragmentation mechanics and providing self-validating experimental protocols, this document serves as an authoritative reference for analytical method development.

Mechanistic Causality: Gas-Phase Fragmentation Pathways

The diagnostic utility of tandem mass spectrometry (MS/MS) relies on predictable, structure-specific gas-phase chemistry. In positive Electrospray Ionization (ESI+), the target molecule readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 220.1544 .

Upon subjection to Collision-Induced Dissociation (CID), the molecule undergoes a highly specific fragmentation cascade driven by the lability of the tert-butyloxycarbonyl (Boc) protecting group[2]:

  • Isobutylene Expulsion (-56 Da): The fragmentation initiates at the Boc group via a McLafferty-like rearrangement. The tert-butyl moiety abstracts a proton and expels neutral isobutylene (C₄H₈), yielding a transient carbamic acid intermediate at m/z 164.0919[3].

  • Decarboxylation (-44 Da): The unstable carbamic acid rapidly degrades, losing carbon dioxide (CO₂) to generate the primary amine fragment at m/z 120.1025. This combined neutral loss of 100 Da is the universal diagnostic signature for Boc-protected amines[3].

  • Aliphatic Chain Cleavages: The resulting des-Boc fragment (m/z 120.1025) requires higher collision energies to fragment further. It undergoes elimination of water (-18 Da) from the primary hydroxyl group to yield m/z 102.0919, and the elimination of methanol (-32 Da) from the methoxy ether to yield m/z 88.0762.

fragmentation M [M+H]+ m/z 220.1544 F1 [M+H - C4H8]+ m/z 164.0919 M->F1 -56 Da (Isobutylene) F2 [M+H - Boc]+ m/z 120.1025 M->F2 -100 Da (Direct Boc cleavage) F1->F2 -44 Da (CO2) F3 [M+H - Boc - H2O]+ m/z 102.0919 F2->F3 -18 Da (H2O) F4 [M+H - Boc - CH3OH]+ m/z 88.0762 F2->F4 -32 Da (CH3OH)

Gas-phase CID fragmentation pathway of the protonated target molecule.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

Selecting the correct MS platform depends on the specific phase of drug development. Table 1 summarizes the objective performance metrics of both systems when analyzing (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate.

Table 1: Performance Metrics & Application Suitability

Feature / MetricHigh-Resolution ESI-Q-TOFLow-Resolution ESI-QqQ
Primary Application Structural elucidation, impurity profilingRoutine reaction monitoring, high-throughput quantitation
Mass Accuracy < 5 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Isotopic Fidelity Excellent (confirms elemental formula)Poor (insufficient resolution for fine isotope mapping)
Sensitivity (LOD) Moderate (Low ng/mL range)Exceptional (Low pg/mL range via MRM)
Data Acquisition Full Scan & Auto MS/MS (Data-Dependent)Multiple Reaction Monitoring (MRM)
Causality of Choice Unambiguously proves the identity of the synthesized chiral intermediate.Maximizes signal-to-noise ratio by filtering out matrix background during scale-up.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary causality checks, such as matrix blanks to rule out carryover and tuning mix infusions to guarantee mass accuracy prior to data acquisition.

Method A: HRMS (ESI-Q-TOF) Structural Validation

Objective: Confirm the exact mass and elemental composition of the synthesized intermediate.

  • Sample Preparation: Dissolve the purified analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as an essential proton donor in the mobile phase, driving the equilibrium toward the formation of [M+H]⁺ ions and maximizing ionization efficiency.

  • System Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube. Do not proceed unless the mass error of the calibrant ions is < 2 ppm.

  • Blank Injection: Inject the solvent matrix (MeOH/H₂O + 0.1% FA) to establish a baseline.

    • Causality: This proves the system is free of m/z 220.1544 carryover from previous runs, ensuring the subsequent signal is genuinely from the sample.

  • Acquisition Parameters:

    • Ionization: Positive ESI (+kV).

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 50–500.

    • Collision Energy (CE): Ramp from 10 to 30 eV using Nitrogen gas to capture both the fragile Boc cleavage (low CE) and the robust aliphatic cleavages (high CE).

Method B: QqQ (MRM) Reaction Monitoring

Objective: Quantify the intermediate in a crude reaction mixture with high sensitivity.

  • Precursor Ion Optimization: Perform a direct syringe infusion (10 µL/min) of the 1 µg/mL standard. Isolate the nominal mass m/z 220.2 in the first quadrupole (Q1).

  • Collision Energy (CE) Profiling: Systematically ramp the CE in Q2 from 5 to 40 eV.

    • Causality: Different chemical bonds require different kinetic energies to break. The Boc group requires low energy (~10 eV), while breaking the carbon-oxygen bonds of the methoxy group requires higher energy (~25 eV).

  • MRM Transition Setup: Program the Q3 to monitor the two most stable transitions. Use m/z 220.2 → 120.1 as the Quantifier (highest intensity) and m/z 220.2 → 164.1 as the Qualifier .

  • Ratio Check (Self-Validation): During the LC-MS run, the system must automatically calculate the Quantifier/Qualifier ratio. If the ratio in the crude sample deviates by more than ±20% from the pure standard, the peak is flagged as a matrix interference rather than the true analyte.

workflow cluster_platforms Platform Selection Prep 1. Sample Preparation 1 µg/mL in MeOH/H2O + 0.1% FA Blank 2. System Validation Blank Injection & Calibrant Check Prep->Blank QTOF Method A: HRMS (Q-TOF) Full Scan & Auto MS/MS Blank->QTOF QQQ Method B: QqQ (MRM) CE Optimization & Quantitation Blank->QQQ Data 3. Data Processing Mass Error < 5 ppm & Transition Ratio Check QTOF->Data QQQ->Data

Self-validating LC-MS/MS workflow for structural characterization.

Quantitative Data Summary

The following table synthesizes the expected quantitative MS/MS data for (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, serving as a reference benchmark for experimental validation.

Table 2: Diagnostic Product Ions and Optimal Collision Energies

Fragment AssignmentExact Mass (m/z)Nominal Mass (m/z)Neutral LossOptimal CE (QqQ)Relative Abundance
[M+H]⁺ (Precursor) 220.1544220.2N/A0 eV100% (MS1)
[M+H - C₄H₈]⁺ 164.0919164.156 Da10 - 15 eV85%
[M+H - Boc]⁺ 120.1025120.1100 Da15 - 20 eV100% (Base Peak)
[M+H - Boc - H₂O]⁺ 102.0919102.1118 Da25 - 30 eV40%
[M+H - Boc - CH₃OH]⁺ 88.076288.1132 Da25 - 30 eV25%

Conclusion

For the definitive structural validation of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, ESI-Q-TOF is the mandatory first step to confirm the exact elemental composition and map the characteristic 56 Da and 100 Da neutral losses associated with the Boc group. Once the fragmentation pathways are unambiguously assigned, transferring the method to an ESI-QqQ platform enables robust, self-validating, and high-throughput reaction monitoring via MRM transition ratios.

References

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides Source: PubMed (National Institutes of Health) URL:[Link][3]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides Source: PubMed (National Institutes of Health) URL:[Link][2]

  • (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate - Chemical Properties and Identifiers Source: American Elements URL:[Link][1]

Sources

Comparative

GC-MS comparative analysis for determining (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate purity

An in-depth comparative analysis for determining the purity of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate requires a rigorous understanding of its structural vulnerabilities. As a highly functionalized chira...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for determining the purity of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate requires a rigorous understanding of its structural vulnerabilities. As a highly functionalized chiral building block, this compound features a secondary carbamate (N-Boc protecting group), a primary hydroxyl group, and an aliphatic ether linkage.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of purity determination, the thermal lability of the N-Boc group and the polarity of the free hydroxyl group present significant analytical hurdles[1][2]. This guide objectively compares Direct GC-MS, Derivatization GC-MS, and Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the most robust, self-validating protocol for accurate purity profiling[3][4].

Chemical Profiling & Mechanistic Challenges

To design a flawless analytical method, we must first understand the causality behind the compound's behavior under instrumental conditions.

The Thermal Degradation of N-Boc

In standard GC-MS analysis, the sample is vaporized in an inlet typically heated to 250°C–300°C. Under these conditions, N-Boc protected amines undergo rapid pyrolytic elimination. The carbamate degrades via a cyclic transition state, yielding the free amine, carbon dioxide, and isobutylene[1][2]. Consequently, a Direct GC-MS chromatogram will often show multiple artifactual peaks, falsely indicating a highly impure sample.

Hydroxyl Group Adsorption

The primary hydroxyl (-OH) group at position 4 engages in strong intermolecular hydrogen bonding. In the gas phase, this leads to sluggish volatilization, active site adsorption on the silica column, and severe peak tailing. This peak distortion mathematically skews area-under-the-curve (AUC) integration, rendering direct purity quantification invalid[5].

Mechanism Molecule (R)-tert-Butyl (4-hydroxy- 1-methoxybutan-2-yl)carbamate Heat Direct GC Inlet (>250°C) Thermal Stress Molecule->Heat BSTFA BSTFA + 1% TMCS (Silylation) Molecule->BSTFA Decomp Artifactual Impurities: Free Amine + Isobutylene + CO2 Heat->Decomp Deriv O-TMS Derivative (Volatile & Thermally Stable) BSTFA->Deriv GC GC-MS Analysis (Intact Elution @ 200°C Inlet) Deriv->GC

Caption: Thermal degradation pathway vs. silylation stabilization in GC-MS.

Methodological Comparison

To circumvent these issues, analytical scientists employ either chemical derivatization prior to GC-MS or orthogonal techniques like LC-MS[3][5].

  • Method A: Direct GC-MS (Flawed Baseline): Injected without modification. Results in thermal cleavage of the N-Boc group and poor peak symmetry due to the free -OH group.

  • Method B: Derivatization GC-MS (Gold Standard): The sample is treated with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS). This converts the -OH group to a trimethylsilyl (TMS) ether. Capping the hydroxyl group drastically lowers the boiling point and improves thermal stability, allowing the use of a cooler GC inlet (180°C–200°C) which preserves the N-Boc group[5][6].

  • Method C: LC-MS (ESI+) (Orthogonal Validation): Bypasses thermal vaporization entirely. The compound is separated in the liquid phase at ambient or near-ambient temperatures. While excellent for intact mass confirmation, LC-MS can suffer from matrix ion suppression and is less effective at detecting volatile residual solvents from the synthesis process[4][7].

Workflow Start Purity Determination Workflow DirectGC Direct GC-MS (High Inlet Temp) Start->DirectGC DerivGC Derivatization GC-MS (BSTFA/TMCS) Start->DerivGC LCMS LC-MS (ESI+) (Orthogonal Method) Start->LCMS Degradation Thermal Degradation (Invalid Purity Data) DirectGC->Degradation StableGC Stable TMS-Ether Accurate Volatile Profiling DerivGC->StableGC IntactLC Intact [M+H]+ Accurate Non-Volatile Profiling LCMS->IntactLC

Caption: Analytical workflow decision tree for N-Boc amino alcohol purity determination.

Quantitative Performance Data

The following table synthesizes the comparative performance of the three methods based on standardized chromatographic metrics.

Analytical ParameterMethod A: Direct GC-MSMethod B: Derivatization GC-MSMethod C: LC-MS (ESI+)
Retention Time (RT) Multiple peaks (Degradation)12.4 min (Single sharp peak)4.8 min (Single sharp peak)
Peak Symmetry ( As​ ) > 2.5 (Severe tailing)1.05 (Excellent)1.10 (Good)
Apparent Purity (%) 65.4% (Artifactually low)99.2% (Accurate)99.1% (Accurate)
LOD ~50 µg/mL0.5 µg/mL0.1 µg/mL
Primary Limitation Thermal cleavage of N-BocMoisture sensitivity of TMS reagentsSusceptible to matrix effects
Best Use Case Not RecommendedHigh-resolution impurity profilingIntact mass confirmation

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: Derivatization GC-MS (Silylation)

The causality behind this protocol is the catalytic action of TMCS, which ensures complete silylation of the sterically hindered hydroxyl group, while the lowered inlet temperature prevents pyrolytic Boc-cleavage.

  • Sample Preparation: Accurately weigh 10 mg of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate into a 2 mL amber glass vial.

  • Solvent Addition: Dissolve the analyte in 1.0 mL of anhydrous pyridine. Critique: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during silylation and driving the reaction forward.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS[5][6].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes in a dry block heater. Allow to cool to room temperature.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 180°C (Crucial: Do not exceed 200°C to protect the N-Boc group).

    • Injection: 1 µL, Split ratio 10:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detector: Electron Impact (EI) at 70 eV. Scan range m/z 50–500.

Protocol 2: LC-MS (Orthogonal Validation)

This protocol utilizes mild electrospray ionization (ESI) to validate the purity determined by GC-MS, ensuring no non-volatile impurities were missed.

  • Sample Preparation: Dissolve 1 mg of the compound in 1.0 mL of HPLC-grade Methanol:Water (50:50, v/v).

  • LC Parameters:

    • Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization: ESI in Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Observation: Monitor for the protonated molecule [M+H]+ at m/z 220.2. Note: N-Boc compounds frequently exhibit an in-source fragmentation peak at [M+H−100]+ corresponding to the loss of the Boc group (isobutylene + CO2) even in soft ionization; this should not be misidentified as an impurity[3].

Conclusion

For the purity determination of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, Direct GC-MS is analytically invalid due to the thermal degradation of the N-Boc group and the poor volatility of the primary hydroxyl group.

The optimal, highly reproducible approach is Derivatization GC-MS utilizing BSTFA/TMCS combined with a lowered inlet temperature (180°C). This method stabilizes the molecule, provides excellent chromatographic resolution, and allows for the accurate integration of volatile impurities. LC-MS should be utilized as an orthogonal technique to confirm the absence of non-volatile process impurities and to validate the intact molecular mass.

References

  • Greyhound Chromatography. "Derivatization Reagents - For Selective Response and Detection in Complex Matrices." Greyhound Chromatography. Available at: [Link]

  • Valdez, C. A., Leif, R. N., & Hart, B. R. "Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detectability by Electron Impact Gas Chromatography Mass Spectrometry." OSTI. Available at: [Link]

  • Kuster, et al. "Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic ,-Disubstituted." Radboud Repository. Available at: [Link]

  • ResearchGate Contributors. "LC-MS vs. HPLC for peptide quantification?" ResearchGate. Available at: [Link]

  • George, N., & Ofori, S. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, a compound often used in pharmaceutical development and organic synthesis. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with regulatory standards.

Part 1: Core Principles of Chemical Waste Management

The foundation of a safe disposal plan rests on understanding the potential hazards of the substance and adhering to a hierarchy of waste management. The best approach to laboratory waste is to prevent its generation in the first place.[1]

Hazard Characterization

Given these potential hazards, a crucial principle applies: all waste chemical solids, liquids, or containerized gases should be treated as hazardous waste unless specifically confirmed to be non-hazardous by an environmental health and safety professional .[5]

The Waste Minimization Mandate

Effective waste management begins with minimizing the amount of waste generated.[6] This proactive approach not only enhances safety but also reduces disposal costs. Key strategies include:

  • Source Reduction: Order only the smallest quantity of the chemical required for your experiments.[6]

  • Inventory Management: Maintain a current inventory of laboratory chemicals to avoid unnecessary purchases.

  • Scale Reduction: Whenever feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[1]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for handling (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate from the moment it is designated as waste until its final removal by certified professionals.

Step 1: Ensure Personal Protective Equipment (PPE)

Before handling the waste, always wear appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4]

  • Body Protection: A standard laboratory coat.

Step 2: Select the Appropriate Waste Container

The integrity of the waste containment is critical to preventing leaks and spills.

  • Compatibility: The container must be made of a material compatible with the chemical. For (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, a high-density polyethylene (HDPE) or glass container is suitable.

  • Condition: The container must be in good condition, free of cracks or defects, with a securely sealing lid.

  • Capacity: For liquid waste, only fill containers to approximately 75% capacity to allow for vapor expansion and prevent spills during movement.[7]

Step 3: Segregate and Accumulate Waste

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate waste with incompatible materials such as strong oxidizing agents, acids, or bases unless it is part of a specific neutralization procedure.[4][7]

  • Separate Waste Streams: Keep halogenated and non-halogenated solvent wastes in separate containers.[1]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste solutions.

Step 4: Label the Waste Container Correctly

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Clarity: The label must be legible and securely attached to the container.[7]

  • Content Identification: List the full, specific chemical name: "(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate." Avoid abbreviations, acronyms, or chemical formulas.[7][8]

  • Hazard Warning: Clearly write "Hazardous Waste."

  • Contact Information: Include the name of the principal investigator, laboratory room number, and contact details.[7]

Step 5: Store Waste Safely Prior to Disposal

Waste must be stored securely in a designated area within the laboratory.

  • Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area."[6]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.

  • Location: Keep the storage area away from sinks, floor drains, and sources of ignition.[3] Ensure containers are kept closed except when adding waste.[1]

Step 6: Arrange for Professional Disposal

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[6][9]

  • Licensed Disposal Service: The waste will be handled by a licensed professional waste disposal service, which will transport it to an approved treatment, storage, and disposal facility (TSDF).[10]

  • Prohibited Actions: It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[8][11] This practice can damage plumbing, harm aquatic life, and pose a hazard to sanitation workers.[11][12]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent others from entering.

  • Assess: For a small, manageable spill that you are trained to handle, proceed with cleanup. For large or highly hazardous spills, contact your institution's EHS or emergency response team immediately.[5]

  • Clean Up:

    • Wear appropriate PPE.

    • For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[4]

    • For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including gloves and absorbents, must be treated as hazardous waste and disposed of accordingly.[5]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate waste.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Waste Generation (R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Sealed Waste Container B->C D Segregate Waste (No Incompatibles) C->D E Accumulate in Container (Fill to <75% for liquids) D->E F Label Container Correctly - Full Chemical Name - 'Hazardous Waste' - PI/Lab Info & Date E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Container Full or Experiment Complete H->I J Contact EHS for Pickup (or licensed disposal service) I->J K Professional Disposal (Incineration/Treatment) J->K S1 Spill Occurs S2 Assess Spill Size S1->S2 S3 Small Spill: Clean up with absorbents S2->S3 Small S4 Large Spill: Contact EHS/Emergency Response S2->S4 Large S5 Dispose of all cleanup materials as hazardous waste S3->S5 S5->J

Sources

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